Azido-PEG11-Alcohol
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H45N3O11 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H45N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-22H2 |
InChI Key |
QBBFWGPQBOSPDN-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-PEG11-alcohol |
Origin of Product |
United States |
Foundational & Exploratory
Azido-PEG11-Alcohol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG11-Alcohol, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document outlines its chemical and physical properties, details its applications in bioconjugation and proteomics, and provides standardized experimental protocols for its use.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal azide group (-N3) and a terminal hydroxyl group (-OH) separated by an 11-unit PEG spacer. This structure imparts unique characteristics beneficial for a range of scientific applications. The hydrophilic PEG chain enhances solubility in aqueous solutions, a critical feature for biological experiments.[1][2][3]
Physicochemical and Structural Data
A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for accurate experimental design, including stoichiometric calculations for conjugation reactions and proper handling and storage.
| Property | Value | Reference(s) |
| Molecular Weight | 527.61 g/mol | [1][2] |
| Molecular Formula | C22H45N3O11 | |
| CAS Number | 2252392-53-1 | |
| Purity | Typically >95% or >97% | |
| Appearance | Colorless or light yellowish liquid/oil | |
| Solubility | Soluble in water, DMSO, DCM, THF, acetonitrile, DMF | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Should be stored in a dry, dark environment. |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a powerful tool in several research areas:
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of this compound to molecules containing alkyne or strained cyclooctyne groups, respectively.
-
Bioconjugation: This molecule is frequently used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
-
PROTAC Technology: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins.
-
Drug Delivery: It is employed in the functionalization of nanoparticles and liposomes for targeted drug delivery systems.
-
Surface Modification: The molecule can be used to modify surfaces to improve biocompatibility.
Experimental Protocols
The following are generalized protocols for the two primary types of click chemistry reactions involving this compound. Researchers should optimize these protocols for their specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule using a copper catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate solvent (e.g., PBS, DMSO/water mixture)
Procedure:
-
Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.
-
Catalyst Preparation: Prepare a stock solution of CuSO4 and a stock solution of the copper ligand (e.g., THPTA). Shortly before use, mix the CuSO4 and ligand solutions.
-
Reaction Initiation: Add the copper/ligand premix to the solution containing the azide and alkyne.
-
Reduction: Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Appropriate solvent (e.g., PBS, DMSO)
Procedure:
-
Reactant Preparation: Dissolve this compound and the cyclooctyne-functionalized molecule in the chosen solvent.
-
Reaction: Mix the solutions of the azide and cyclooctyne. The reaction will proceed without the need for a catalyst.
-
Incubation: Allow the reaction to incubate at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific reactants and concentrations. Monitor the reaction progress by an appropriate analytical method.
-
Purification: Purify the final conjugate as required for the downstream application.
Visualizing Workflows and Relationships
To further elucidate the utility of this compound, the following diagrams illustrate a typical experimental workflow and its role in PROTACs.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG11-Alcohol
For researchers, scientists, and professionals in drug development, the behavior of linker molecules in aqueous solutions is a critical parameter for the success of bioconjugation, drug delivery systems, and surface modification applications. Azido-PEG11-Alcohol, a heterobifunctional linker, is prized for its utility in "click chemistry" and its hydrophilic poly(ethylene glycol) (PEG) spacer. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous environments, offering a comprehensive overview for its effective application.
Solubility in Aqueous Solutions
This compound is characterized by its high solubility in water and other polar solvents.[1] This is primarily attributed to the presence of the hydrophilic PEG11 spacer, which readily hydrates in aqueous media.[2][3][4] While specific quantitative solubility data for this compound is not extensively published, supplier information consistently highlights its aqueous solubility.[2] Based on data for similar PEGylated azide compounds, a solubility of at least 10 mg/mL in water can be expected.
| Solvent | Solubility | Reference |
| Aqueous Media | Soluble/Highly Soluble | |
| Water | Expected to be ≥ 10 mg/mL (based on similar compounds) | |
| DMSO | Soluble | |
| Chloroform | Soluble |
Stability Profile in Aqueous Solutions
The stability of this compound is a crucial factor for its storage and application. Generally, the molecule is stable under recommended storage conditions, which typically involve refrigeration or freezing in a dry, dark environment to prevent degradation. The stability of organic azides is influenced by their chemical structure, particularly the ratio of carbon to nitrogen atoms. This compound (C22H45N3O11) has a high carbon-to-nitrogen ratio, which suggests it is relatively stable compared to low molecular weight azides.
However, several factors can influence its stability in aqueous solutions:
| Factor | Effect on Stability | Reference |
| pH | The azide group can be sensitive to strongly acidic or alkaline conditions. Contact with strong acids should be avoided as it can lead to the formation of hydrazoic acid, which is highly toxic and explosive. | |
| Temperature | Elevated temperatures can accelerate the rate of degradation. It is recommended to avoid hot aqueous solutions. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, and metals should be avoided. Contact with metals can form unstable and explosive metal azides. Halogenated solvents like dichloromethane and chloroform should also be avoided as reaction media. | |
| Light | As with many chemical reagents, protection from light is recommended to prevent potential photolytic degradation. |
Experimental Protocols for Stability Assessment (Forced Degradation Study)
To empirically determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1-10 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid.
-
Incubate at room temperature and at an elevated temperature (e.g., 50-60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add hydrogen peroxide to a final concentration of 3-30%.
-
Incubate at room temperature, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Incubate aliquots of the stock solution at elevated temperatures (e.g., 40-80°C) in a controlled environment.
-
Take samples at various time points.
-
-
Photostability:
-
Expose aliquots of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples at various time points.
-
3. Analytical Methods for Quantification:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable reversed-phase HPLC method with UV detection to monitor the degradation of the parent this compound peak over time.
-
Ion Chromatography: This technique can be employed to specifically quantify the concentration of the azide anion in the solution, providing a direct measure of the degradation of the azido group.
-
Other Methods: Depending on the available instrumentation, other methods for azide determination include a gas electrode method, voltammetry, and headspace gas chromatography.
Visualizing Experimental Workflows and Potential Degradation
To better understand the experimental design and potential outcomes, the following diagrams are provided.
References
An In-Depth Technical Guide to Click Chemistry Using Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and the Role of Azido-PEG11-Alcohol
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools in drug discovery, bioconjugation, and materials science. These reactions enable the precise and stable ligation of molecular entities.
This compound is a versatile heterobifunctional reagent that plays a crucial role in modern click chemistry applications. It features a terminal azide group for participation in click reactions and a terminal hydroxyl group that can be further functionalized. The molecule incorporates an 11-unit polyethylene glycol (PEG) spacer, which imparts several advantageous properties. The hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is particularly beneficial for biological applications. Furthermore, the PEG linker provides spatial separation between conjugated molecules, minimizing steric hindrance and preserving their biological activity.
This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in click chemistry, and its applications in the synthesis of advanced biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The hydrophilic nature of the PEG spacer significantly influences its solubility.[1][2]
| Property | Value | Source |
| Chemical Formula | C22H45N3O11 | [1] |
| Molecular Weight | 527.61 g/mol | [1] |
| Appearance | Colorless or Light Yellowish Liquid | [] |
| Purity | >97% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Core Click Chemistry Reactions with this compound
This compound is a versatile reagent that can participate in the two major classes of azide-alkyne click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods depends on the specific requirements of the experiment, particularly the tolerance for a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields and fast kinetics. However, the requirement of a copper(I) catalyst can be a limitation in biological systems due to potential cytotoxicity.
General Reaction Scheme:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This method is ideal for applications in living systems and with sensitive biomolecules where the use of a copper catalyst is undesirable. The reaction rates of SPAAC are generally slower than CuAAC and are dependent on the structure of the cyclooctyne.
General Reaction Scheme:
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: CuAAC Ligation of an Alkyne-Modified Protein with this compound
This protocol describes the copper-catalyzed ligation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-modified protein in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified protein and a molar excess (typically 5-20 fold) of this compound.
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) catalyst.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography to remove unreacted reagents and the catalyst.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful ligation and determine the conjugation efficiency.
-
Protocol 2: SPAAC Ligation of a DBCO-Functionalized Molecule with this compound
This protocol outlines the copper-free strain-promoted ligation of a DBCO-functionalized molecule with this compound.
Materials:
-
DBCO-functionalized molecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Dissolve this compound in the reaction buffer.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and this compound in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
-
Applications of this compound in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development, particularly in the synthesis of PROTACs and the surface modification of nanoparticles for drug delivery.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an ideal building block for PROTAC linkers due to its defined length, hydrophilicity, and the versatility of the azide group for click chemistry ligation.
Workflow for PROTAC Synthesis using this compound:
PROTAC-Mediated Protein Degradation Signaling Pathway:
Surface Modification of Nanoparticles
The surface functionalization of nanoparticles is crucial for their application in drug delivery and diagnostics. Modifying the surface with PEG chains, a process known as PEGylation, can improve the nanoparticle's stability in biological fluids, reduce non-specific protein adsorption, and prolong circulation time. This compound can be used to introduce azide functionalities onto the surface of nanoparticles, which can then be used for the attachment of targeting ligands, drugs, or imaging agents via click chemistry.
Experimental Workflow for Nanoparticle Surface Functionalization:
Quantitative Data and Characterization
While specific quantitative data for this compound is not extensively published in comparative studies, the following tables provide representative data for similar long-chain PEGylated azides in click chemistry reactions. This data can serve as a valuable reference for experimental design.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to hours) | Slower (hours to days) |
| Biocompatibility | Limited by copper toxicity | High |
| Typical Yields | High to quantitative | High, often near-quantitative |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
Table 2: Representative SPAAC Kinetic Data
The rate of SPAAC reactions is highly dependent on the cyclooctyne used. The presence of a PEG linker can also influence the reaction kinetics.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | ~0.1 |
| DBCO | ~0.3 - 1.0 |
Note: These are approximate values and can vary based on solvent, temperature, and the specific azide structure.
Characterization of Click Chemistry Products
The successful synthesis of conjugates using this compound should be confirmed through various analytical techniques.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms the molecular weight of the final product, verifying successful conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the formation of the triazole ring and the integrity of the conjugated molecules. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and can be used to monitor reaction progress. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | For protein conjugates, this technique can show a shift in molecular weight, indicating successful ligation. |
Conclusion
This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its unique combination of a reactive azide group, a flexible and hydrophilic PEG spacer, and a functionalizable hydroxyl group makes it an ideal tool for a wide range of click chemistry applications. From the synthesis of targeted protein degraders to the development of advanced nanoparticle-based drug delivery systems, this compound offers a reliable and efficient means of constructing complex, functional biomolecules. The detailed protocols and comparative data provided in this guide serve as a foundational resource for the effective implementation of this powerful chemical tool in cutting-edge research and development.
References
The Core Principles of PEGylation with Azido-PEG11-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing Azido-PEG11-Alcohol, a versatile heterobifunctional linker. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively employ this reagent in their work. The content covers the core concepts of PEGylation, the specific properties of this compound, detailed experimental protocols for its application in bioconjugation, and its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins, peptides, and small molecule drugs. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by increasing its hydrodynamic size, which in turn can reduce renal clearance, improve solubility and stability, and decrease immunogenicity.
This compound is a specific type of PEGylation reagent that features a discrete PEG linker with eleven ethylene glycol units. It is a heterobifunctional molecule, possessing a terminal azide group (-N₃) at one end and a hydroxyl group (-OH) at the other. This dual functionality allows for a wide range of applications in bioconjugation and drug delivery. The azide group serves as a reactive handle for "click chemistry," a class of highly efficient and specific reactions, while the hydroxyl group can be further modified or used as a point of attachment.
Chemical and Physical Properties of this compound
The properties of this compound make it a valuable tool in bioconjugation.
| Property | Value |
| Molecular Formula | C₂₂H₄₅N₃O₁₁ |
| Molecular Weight | 527.61 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
The Power of "Click Chemistry": Bioconjugation with this compound
The azide group of this compound is primarily utilized in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high yields, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is often performed in aqueous buffers, making it suitable for bioconjugation.
An In-depth Technical Guide to Azido-PEG11-Alcohol for Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG11-Alcohol, a versatile heterobifunctional linker, and its applications in the field of protein engineering. We will delve into its chemical properties, its crucial role in bioconjugation through "click chemistry," and provide detailed experimental protocols for its use in modifying proteins for research and therapeutic development.
Introduction to this compound and PEGylation
This compound is a chemical compound featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH) connected by a polyethylene glycol (PEG) chain composed of 11 ethylene glycol units. This structure makes it an invaluable tool in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein.
The PEG component of the molecule is particularly significant. The process of attaching PEG chains to a protein, known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of proteins.[1][][3] Key benefits of PEGylation include:
-
Increased Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility and stability of proteins, which can be particularly beneficial for hydrophobic molecules.[1][]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.
-
Prolonged Half-Life : The increased hydrodynamic volume of the PEGylated protein reduces its clearance by the kidneys, thereby extending its circulation time in the body.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₅N₃O₁₁ | |
| Molecular Weight | 527.61 g/mol | |
| Appearance | Colorless or Light Yellowish Liquid | |
| Purity | >97% | |
| Storage Conditions | Store at 4°C for short-term and -20°C for long-term. |
The Power of Click Chemistry: The Role of the Azide Group
The terminal azide group of this compound is its key reactive handle for bioconjugation. It participates in a highly efficient and specific type of reaction known as "click chemistry". Specifically, the azide group readily reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
SPAAC is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. This high degree of specificity is a major advantage for protein modification. The reaction is also highly efficient and proceeds under mild conditions (aqueous solution, room temperature), preserving the structure and function of the protein.
The workflow for using this compound to modify a protein that has been engineered to contain a DBCO group is illustrated below.
Applications in Protein Engineering and Drug Development
The ability to precisely attach a PEG chain to a protein opens up numerous possibilities in research and therapeutic development.
Site-Specific PEGylation for Enhanced Therapeutics
By genetically engineering a specific site on a protein to contain a DBCO-functionalized unnatural amino acid, this compound can be used to achieve site-specific PEGylation. This is a significant advancement over random PEGylation methods, which can lead to a heterogeneous mixture of products with varying efficacy and potential for increased immunogenicity.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used as a hydrophilic linker to connect the antibody to the drug. The PEG component can improve the solubility and pharmacokinetic properties of the ADC, potentially leading to a more effective and safer therapeutic.
The general workflow for constructing an ADC using a PEG linker is depicted below.
Experimental Protocols
The following are generalized protocols for the use of this compound in protein modification. It is crucial to optimize these protocols for each specific protein and application.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-containing protein with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if this compound is not readily soluble in the reaction buffer)
Procedure:
-
Prepare the this compound Solution:
-
Dissolve this compound in the reaction buffer to a desired stock concentration. If necessary, first dissolve it in a minimal amount of DMSO and then dilute with the reaction buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified protein with a molar excess of the this compound solution. A 10- to 50-fold molar excess of the PEG linker is a common starting point.
-
The final protein concentration in the reaction mixture should typically be in the range of 1-10 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C with gentle mixing. Reaction times can vary from 1 to 24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Quenching (Optional):
-
If a large excess of this compound is used, the reaction can be quenched by adding a small molecule containing a DBCO group to consume the unreacted azide.
-
Purification of the PEGylated Protein
After the conjugation reaction, it is essential to purify the PEGylated protein from unreacted PEG linker and protein.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC can effectively separate the PEGylated protein from the smaller, unreacted PEG linker and often from the unmodified protein as well.
-
Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein. This change in charge can be exploited for separation using IEX.
General SEC Purification Protocol:
-
Equilibrate the SEC Column:
-
Equilibrate a suitable SEC column (chosen based on the size of the PEGylated protein) with a compatible buffer (e.g., PBS, pH 7.4).
-
-
Load the Sample:
-
Load the reaction mixture onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer and collect fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
-
Pooling and Concentration:
-
Pool the fractions containing the pure PEGylated protein and concentrate if necessary using a suitable method like ultrafiltration.
-
Characterization of the PEGylated Protein
Thorough characterization of the final product is a critical step to ensure the success of the PEGylation.
Key Characterization Techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight band on an SDS-PAGE gel compared to the unmodified protein provides a qualitative confirmation of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the PEGylated protein, confirming the number of attached PEG chains.
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity and homogeneity of the PEGylated product.
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers in the field of protein engineering. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise modification of proteins to enhance their therapeutic potential. By understanding its properties and employing the detailed protocols outlined in this guide, scientists can effectively leverage this reagent to advance their research and develop next-generation protein-based therapeutics.
References
The Hydrophilic Bridge: A Technical Guide to the Azido-PEG11-Alcohol Spacer
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and targeted therapeutics, the choice of a linker molecule is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools. This technical guide provides an in-depth exploration of Azido-PEG11-Alcohol, focusing on the pivotal role of its 11-unit hydrophilic PEG spacer in shaping the properties of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: The this compound Moiety
This compound is a heterobifunctional linker characterized by a terminal azide (-N3) group, a central hydrophilic PEG spacer of eleven ethylene glycol units, and a terminal hydroxyl (-OH) group. This strategic arrangement of functional groups provides a versatile platform for the precise assembly of complex biomolecules.
The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying sensitive biological molecules.[1][2][3][4][5]
The hydroxyl group offers an additional site for further chemical modification. It can be derivatized into other functional groups, allowing for multi-step conjugation strategies or the attachment of different molecular entities.
At the heart of this linker is the hydrophilic PEG11 spacer . The repeating ethylene glycol units impart significant hydrophilicity to the molecule. This property is crucial for overcoming the solubility challenges often associated with hydrophobic drugs or other moieties intended for bioconjugation. By increasing the overall water solubility of the resulting conjugate, the PEG11 spacer can prevent aggregation, improve stability in biological fluids, and favorably modulate pharmacokinetic properties.
Quantitative Data on this compound and the Impact of PEG Spacer Length
The decision to employ a PEG spacer of a specific length is driven by the desired physicochemical and biological properties of the final conjugate. While direct quantitative comparisons for a PEG11 spacer are not always available, the following tables summarize the known properties of this compound and the general impact of PEG spacer length on key bioconjugate parameters, drawing from studies on various PEGylated molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H45N3O11 | |
| Molecular Weight | 527.61 g/mol | |
| Appearance | Colorless to light yellowish liquid | |
| Solubility | Soluble in DMSO, DCM, THF, acetonitrile, DMF |
Table 2: Comparative Impact of PEG Spacer Length on Bioconjugate Properties
| Property | Shorter PEG Spacers (e.g., PEG2-PEG4) | Intermediate PEG Spacers (e.g., PEG8-PEG12) | Longer PEG Spacers (e.g., PEG24) | Reference(s) |
| Solubility | Moderate increase | Significant increase | High increase | |
| Hydrophilicity | Increased | Markedly increased | Highly increased | |
| Steric Hindrance | Minimal | Moderate | Can be significant | |
| Flexibility | Moderate | High | Very high | |
| Circulation Half-Life | Modest increase | Notable increase | Substantial increase | |
| Hepatic Uptake | Can be higher for hydrophobic conjugates | Reduced | Significantly reduced | |
| PROTAC Efficacy (DC50) | Potency can be high, but may be limited by ternary complex formation | Often optimal for facilitating stable ternary complex formation | May decrease potency due to entropic penalty | |
| ADC Efficacy | May be sufficient for less bulky payloads | Often improves in vivo anti-tumor activity | Can further enhance in vivo efficacy but may reduce in vitro cytotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.
-
This compound dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein solution to a concentration of 1-5 mg/mL in PBS.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound (to a final concentration of 5-10 molar equivalents relative to the protein).
-
Premixed CuSO4 and THPTA (add THPTA to the CuSO4 solution at a 5:1 molar ratio and vortex briefly). Add the premix to the reaction to a final CuSO4 concentration of 1 mM.
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Upon completion, remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against PBS.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO)-modified biomolecule.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS), pH 7.4.
-
This compound dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Biomolecule Preparation: Prepare the DBCO-modified biomolecule solution to a concentration of 1-10 mg/mL in PBS.
-
Reagent Addition: Add this compound to the DBCO-modified biomolecule solution at a 1.5 to 5-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The progress of the reaction can be monitored by analytical techniques such as HPLC, SDS-PAGE, or mass spectrometry.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted this compound and any potential aggregates.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker component.
Antibody-Drug Conjugate (ADC) Structure
This diagram illustrates the conceptual structure of an antibody-drug conjugate where this compound serves as a component of the linker system.
Click Chemistry Reaction Mechanism
This diagram outlines the fundamental reaction of the azide group in this compound with an alkyne-containing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|COA [dcchemicals.com]
- 5. adcreview.com [adcreview.com]
Safety and handling precautions for Azido-PEG11-Alcohol.
An In-depth Technical Guide to the Safe Handling of Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery systems, and other areas of advanced scientific research.[1][2] Due to its azide functional group, specific precautions are necessary to ensure safe handling and use in a laboratory setting. This document outlines the known hazards, proper handling procedures, storage requirements, and emergency protocols.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative that features a terminal azide group and a hydroxyl group.[3] The PEG linker enhances the molecule's solubility in aqueous solutions.[3][4]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H45N3O11 | |
| Molecular Weight | 527.61 g/mol | |
| CAS Number | 2252392-53-1 | |
| Appearance | Data not available | |
| Solubility | Soluble in aqueous media |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
It is important to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated. Organic azides, as a class, can be sensitive to heat and shock, with their stability influenced by the carbon-to-nitrogen ratio. While this compound has a relatively high carbon-to-nitrogen ratio, suggesting greater stability than smaller organic azides, caution is still warranted.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye Protection | Safety goggles with side-shields | |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | |
| Skin and Body Protection | Impervious clothing, lab coat | |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperature for the powder is -20°C.
-
If stored as a solution, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for longer-term storage.
-
Before use, allow the product to equilibrate to room temperature for at least one hour.
-
Avoid contact with incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.
Experimental Protocols: Bioconjugation via Click Chemistry
This compound is frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions. The following is a general protocol for the bioconjugation of an alkyne-modified molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate solvent (e.g., deionized water, DMSO, or a mixture)
Procedure
-
Preparation of Stock Solutions :
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stock solutions of the alkyne-functionalized molecule, CuSO4, sodium ascorbate, and THPTA.
-
-
Reaction Setup :
-
In a reaction vessel, combine the alkyne-functionalized molecule and an excess of the this compound solution.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions :
-
The reaction is typically carried out at room temperature with stirring.
-
Reaction times can range from 30 minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification :
-
Once the reaction is complete, the PEGylated product can be purified using methods such as dialysis, size exclusion chromatography, or HPLC.
-
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
In the event of a spill, wear appropriate PPE and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Dispose of the waste material in accordance with local, state, and federal regulations. Avoid releasing the chemical into the environment.
Fire-Fighting Measures
In case of a fire, use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective clothing. During a fire, irritating and toxic fumes may be generated.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General laboratory workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Azido-PEG11-Alcohol is a valuable hydrophilic linker that incorporates a terminal azide group for CuAAC reactions and a hydroxyl group for further functionalization. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates. These characteristics make this compound a key reagent in the development of advanced bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.[1][2]
This application note provides a detailed protocol for the CuAAC reaction using this compound with a generic terminal alkyne-containing molecule.
Reaction Principle and Signaling Pathway
The CuAAC reaction proceeds through a catalytic cycle initiated by the in situ reduction of a Copper(II) salt (e.g., CuSO₄) by a reducing agent, typically sodium ascorbate, to the active Copper(I) species. The Cu(I) then coordinates with the terminal alkyne, forming a copper-acetylide intermediate. This intermediate readily reacts with the azide group of this compound in a [3+2] cycloaddition to form a stable triazole ring, regenerating the Cu(I) catalyst. To prevent oxidative damage to sensitive biomolecules and to stabilize the Cu(I) catalyst, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.
Experimental Protocol
This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-functionalized molecule. The reaction conditions may require optimization depending on the specific substrates and their solubility.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if required for substrate solubility)
-
Deionized Water
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or a co-solvent mixture (e.g., water/DMSO) to a final concentration of 10 mM.
-
Alkyne-Molecule (10 mM): Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or water) to a final concentration of 10 mM.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water to a final concentration of 20 mM.
-
THPTA (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 100 mM immediately before use.
Reaction Procedure
-
In a microcentrifuge tube, add the alkyne-functionalized molecule from the stock solution to achieve the desired final concentration in the reaction volume.
-
Add the this compound stock solution, typically at a 1.1 to 1.5 molar excess relative to the alkyne.
-
Add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the Copper(II) Sulfate stock solution to a final concentration of 0.1-1 mM.
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
Purification of the Triazole Conjugate
Residual copper can be removed by various methods depending on the nature of the product.
-
For Small Molecules:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.5 M).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography.
-
-
For Bioconjugates:
-
Purification can be performed using size-exclusion chromatography (SEC) or dialysis to remove small molecule reagents and the copper catalyst.
-
Quantitative Data
The following table summarizes a representative set of reaction conditions and expected outcomes for the CuAAC reaction with this compound. Please note that optimal conditions and yields may vary depending on the specific alkyne-containing molecule.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 equivalents | An excess of the azide can help drive the reaction to completion. |
| Alkyne-Molecule | 1.0 equivalent | |
| Catalytic System | ||
| Copper(II) Sulfate | 0.1 equivalents (10 mol%) | Lower catalyst loading is often preferred to minimize copper contamination. |
| THPTA | 0.5 equivalents (50 mol%) | A 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) and protect biomolecules. |
| Sodium Ascorbate | 1.0 equivalent (100 mol%) | A sufficient excess is required to maintain the copper in its active +1 oxidation state. |
| Reaction Conditions | ||
| Solvent | PBS (pH 7.4) with minimal DMSO | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored. |
| Expected Outcome | ||
| Yield | >90% | High yields are characteristic of CuAAC reactions. |
Experimental Workflow
The general workflow for performing a CuAAC reaction with this compound is depicted below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen). |
| Poor substrate solubility | Increase the amount of co-solvent (e.g., DMSO, DMF) or try a different solvent system. | |
| Copper sequestration | Avoid buffers containing chelating agents (e.g., Tris) that can bind to copper. | |
| Presence of Side Products | Oxidative homocoupling of the alkyne | Ensure the reaction is performed under an inert atmosphere and that a sufficient excess of sodium ascorbate is used. |
| Copper Contamination in Final Product | Incomplete removal during workup | Repeat aqueous washes with a chelating agent (e.g., EDTA). For biomolecules, perform extensive dialysis against an EDTA-containing buffer followed by a buffer-only dialysis. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction with this compound provides a robust and efficient method for the synthesis of well-defined PEGylated conjugates. The mild reaction conditions, high yields, and biocompatibility of this "click" reaction make it an invaluable tool for researchers in drug discovery and development. The protocol and data presented here serve as a comprehensive guide for the successful implementation of this powerful bioconjugation strategy.
References
Application Notes and Protocols for Azido-PEG11-Alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG11-Alcohol is a versatile, heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its structure, featuring a terminal azide group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, enables the precise and efficient conjugation of therapeutic agents to various carriers. This linker is particularly valuable in the fields of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it facilitates the creation of stable, biocompatible, and effective targeted therapies.[1][2][]
The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the azide and hydroxyl functionalities provide orthogonal handles for bioconjugation reactions.[2][4] The primary application of the azide group is in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating sensitive biomolecules. The terminal hydroxyl group can be further modified to introduce other functionalities as needed for specific applications.
Key Applications in Drug Delivery
This compound is a key component in the development of:
-
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody, ADCs can selectively target and eliminate cancer cells. This compound can be used to attach the drug to the antibody in a controlled manner.
-
PROTACs: These molecules induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The PEG linker component, for which this compound is a precursor, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Nanoparticle-Based Drug Delivery: The surface of nanoparticles can be functionalized with this compound to enable the attachment of targeting ligands or drugs, improving their therapeutic index and biodistribution.
Experimental Protocols
While specific, detailed protocols for drug delivery systems utilizing this compound are often proprietary and application-dependent, the following sections provide generalized experimental protocols for the key chemical reactions and biological assays involved.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a drug or targeting ligand) to an azide-functionalized component (e.g., a nanoparticle or antibody modified with this compound).
Materials:
-
Azide-functionalized molecule (e.g., Nanoparticle-PEG11-Azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in deionized water).
-
Dissolve the azide-functionalized and alkyne-functionalized molecules in a suitable buffer or solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess of the alkyne-functionalized molecule (e.g., 1.2 equivalents).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or gel electrophoresis).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, copper catalyst, and other reagents. Purification methods may include size exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Typical Value/Range |
| Molar Ratio (Azide:Alkyne) | 1 : 1.1 - 1.5 |
| Copper Catalyst Concentration | 50 - 500 µM |
| Ligand to Copper Ratio | 2:1 to 5:1 |
| Sodium Ascorbate Concentration | 1 - 5 mM |
| Reaction Time | 1 - 24 hours |
| Typical Yield | >90% |
Experimental Workflow for CuAAC Conjugation
Caption: Workflow for CuAAC conjugation.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.
Materials:
-
Azide-functionalized molecule (e.g., Cell surface modified with azido sugars)
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug conjugate)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the biocompatible buffer.
-
-
Reaction Setup:
-
Combine the azide and strained alkyne solutions in the desired molar ratio (typically near equimolar or with a slight excess of the alkyne).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a physiologically relevant temperature (e.g., 37°C). Reaction times can range from 1 to 12 hours.
-
Monitor the reaction progress as described for CuAAC.
-
-
Purification:
-
Purify the conjugate using methods appropriate for the specific biomolecules involved, such as SEC or dialysis.
-
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Typical Value/Range |
| Molar Ratio (Azide:Strained Alkyne) | 1 : 1 - 1.5 |
| Reaction Temperature | 4 - 37°C |
| Reaction Time | 1 - 12 hours |
| Typical Yield | >85% |
Logical Relationship in SPAAC
Caption: SPAAC reaction pathway.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a drug-conjugate on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Drug-conjugate (e.g., ADC or drug-nanoparticle conjugate)
-
Control (unconjugated drug, unconjugated carrier)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug-conjugate, unconjugated drug, and carrier control in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Signaling Pathway Visualization (Simplified Apoptosis Pathway)
Caption: Targeted drug delivery and apoptosis.
Conclusion
This compound is a powerful tool for the construction of advanced drug delivery systems. Its well-defined structure and compatibility with highly efficient click chemistry reactions allow for the precise engineering of bioconjugates with improved therapeutic properties. The protocols and information provided here serve as a general guide for researchers and developers in this exciting field. It is important to note that optimization of reaction conditions and purification methods is often necessary for each specific application to achieve the desired outcome.
References
Surface Modification of Nanoparticles with Azido-PEG11-Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Azido-PEG11-Alcohol. This versatile bifunctional molecule is instrumental in the development of advanced drug delivery systems, diagnostic agents, and functionalized nanomaterials. The inclusion of a terminal azide group allows for covalent conjugation of a wide array of molecules via "click chemistry," while the polyethylene glycol (PEG) spacer enhances nanoparticle stability and biocompatibility.
Introduction to this compound Modification
Surface modification of nanoparticles with this compound is a key strategy to improve their performance in biological systems. The PEG component, a hydrophilic polymer, creates a steric barrier on the nanoparticle surface. This "stealth" effect reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time.[1][2][3] The terminal azide (N₃) group serves as a versatile chemical handle for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic payloads through highly efficient and bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
This compound is particularly useful for modifying nanoparticles with surface hydroxyl or amine groups. The terminal alcohol on the PEG linker can be reacted with surface functional groups on the nanoparticle, forming a stable covalent bond. This modification enhances the aqueous solubility and colloidal stability of the nanoparticles.
Applications in Research and Drug Development
The functionalization of nanoparticles with this compound opens up a wide range of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: The azide terminus allows for the conjugation of targeting moieties that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells, leading to enhanced therapeutic efficacy and reduced off-target side effects.
-
Prolonged Systemic Circulation: PEGylation significantly increases the in vivo circulation half-life of nanoparticles, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.
-
Bioimaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to the azide group, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Development of Advanced Biomaterials: The modified nanoparticles can be used as building blocks for creating more complex, functional biomaterials and nanostructures.
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following table summarizes key parameters that are typically assessed.
| Parameter | Before Modification | After Modification with this compound | Characterization Technique | Reference(s) |
| Hydrodynamic Diameter | 253 nm | 286 nm | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -30.1 mV | -18.6 mV | Dynamic Light Scattering (DLS) | |
| PEG Grafting Density | N/A | 0.028 - 0.083 PEGs/nm² | Fluorescence-based assays, NMR, TGA | |
| Circulation Half-life | 0.89 hours | 15.5 - 19.5 hours | In vivo pharmacokinetic studies | |
| PEG Immobilization | N/A | ~0.196 mmol/g | Thermogravimetric Analysis (TGA) |
Experimental Protocols
This section provides detailed protocols for the surface modification of nanoparticles with this compound and subsequent characterization.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface primary amine groups via the formation of a carbamate linkage using a coupling agent like N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, quantum dots)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Centrifuge for nanoparticle purification
-
Deionized water
-
Ethanol
Procedure:
-
Activation of this compound:
-
In a reaction vessel under an inert atmosphere, dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours to activate the hydroxyl group of the PEG.
-
-
Nanoparticle Dispersion:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF in a separate reaction vessel. The concentration will depend on the specific nanoparticle type.
-
-
Conjugation Reaction:
-
Slowly add the activated this compound solution to the nanoparticle dispersion under vigorous stirring. A 10-50 fold molar excess of the activated PEG relative to the estimated surface amine groups is recommended.
-
Allow the reaction to proceed at room temperature for 24-48 hours under a continuous inert atmosphere and constant stirring.
-
-
Purification:
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and redispersion cycles to remove unreacted reagents.
-
Wash the nanoparticles sequentially with DMF, ethanol, and finally deionized water.
-
Store the purified nanoparticles dispersed in a suitable buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of Azide-Functionalized Nanoparticles
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the azide group on the nanoparticle surface.
-
Procedure:
-
Lyophilize a small sample of the purified, functionalized nanoparticles.
-
Acquire the FTIR spectrum of the dried sample.
-
Expected Result: The appearance of a characteristic sharp peak around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.
-
B. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To assess changes in nanoparticle size and surface charge upon PEGylation.
-
Procedure:
-
Disperse the unmodified and modified nanoparticles in deionized water or a suitable buffer.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Expected Result: An increase in the hydrodynamic diameter and a shift in the zeta potential towards neutral are indicative of successful PEGylation.
-
C. Quantification of Surface Azide Groups (via Click Chemistry):
-
Purpose: To determine the density of azide groups on the nanoparticle surface.
-
Procedure:
-
React the azide-functionalized nanoparticles with an excess of an alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5) via a copper-free click reaction.
-
Purify the nanoparticles to remove unreacted dye.
-
Measure the fluorescence of the labeled nanoparticles and compare it to a standard curve of the free dye to quantify the amount of conjugated dye, which corresponds to the number of surface azide groups.
-
Visualization of Workflow and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound and subsequent bioconjugation.
Rationale for PEGylation
This diagram illustrates the key advantages of modifying nanoparticle surfaces with PEG.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG11-Alcohol as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]
This document provides detailed application notes and protocols for the use of Azido-PEG11-Alcohol as a versatile linker in the development of PROTACs. This compound is a polyethylene glycol (PEG)-based linker that offers several advantages, including enhanced solubility and optimized conformational flexibility, which are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[4] Its terminal azide group allows for efficient and specific conjugation to an alkyne-functionalized ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a robust and widely used bioconjugation method.[5]
Key Attributes of this compound in PROTAC Design
-
Enhanced Solubility: The hydrophilic nature of the 11-unit PEG chain improves the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules.
-
Optimal Flexibility: The length and flexibility of the PEG11 linker can provide the necessary conformational freedom for the POI and E3 ligase to orient effectively for ubiquitination.
-
Versatile Conjugation: The terminal azide group facilitates highly efficient and specific "click chemistry" reactions with alkyne-modified molecules, simplifying the synthesis of PROTAC libraries.
-
Precise Length: The defined length of the PEG11 linker allows for systematic studies on the impact of linker length on PROTAC activity.
Hypothetical Case Study: Development of a BRD4-Degrading PROTAC
To illustrate the application of this compound, we present a hypothetical case study for the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The hypothetical PROTAC, hereafter named BRD4-PEG11-PROTAC , is synthesized by conjugating an alkyne-modified BRD4 ligand (e.g., a derivative of JQ1) to an E3 ligase ligand (e.g., pomalidomide) via the this compound linker.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the characterization of BRD4-PEG11-PROTAC.
Table 1: Physicochemical Properties of BRD4-PEG11-PROTAC
| Property | Value |
| Molecular Weight | ~1100 g/mol |
| Aqueous Solubility | 75 µM |
| LogP | 3.2 |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s |
Table 2: In Vitro Degradation Profile of BRD4-PEG11-PROTAC in HeLa Cells
| Parameter | Value |
| DC₅₀ (Concentration for 50% degradation) | 25 nM |
| Dₘₐₓ (Maximum degradation) | >95% |
| Time to Dₘₐₓ | 18 hours |
Table 3: Selectivity Profile of BRD4-PEG11-PROTAC
| Bromodomain Protein | DC₅₀ (nM) |
| BRD4 | 25 |
| BRD2 | 350 |
| BRD3 | 450 |
| BRDT | >1000 |
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines the key steps in the synthesis and evaluation of a PROTAC.
Experimental Protocols
The following are detailed protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of BRD4-PEG11-PROTAC via CuAAC Click Chemistry
This protocol describes a representative copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified BRD4 ligand (e.g., JQ1-alkyne)
-
This compound
-
Pomalidomide derivative with a suitable functional group for attachment to the alcohol of the PEG linker (requires prior synthesis)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified BRD4 ligand in DMSO.
-
Prepare a 10 mM stock solution of the pomalidomide-PEG11-azide intermediate in DMSO. (This intermediate is synthesized by first reacting this compound with a pomalidomide derivative).
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 10 mM alkyne-modified BRD4 ligand (0.5 µmol, 1 equivalent).
-
55 µL of 10 mM pomalidomide-PEG11-azide (0.55 µmol, 1.1 equivalents).
-
300 µL of DMSO.
-
100 µL of deionized water.
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, pre-complex the copper catalyst by mixing 10 µL of 20 mM CuSO₄ with 20 µL of 100 mM THPTA. Let it stand for 5 minutes.
-
Add the pre-complexed copper catalyst to the main reaction mixture.
-
-
Initiation of Reaction:
-
Add 15 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, purify the BRD4-PEG11-PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by HRMS and ¹H NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Degradation of BRD4
This protocol outlines the steps to quantify the degradation of BRD4 in cells treated with the PROTAC.
Materials:
-
HeLa cells (or other suitable cell line expressing BRD4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BRD4-PEG11-PROTAC stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris protein gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of BRD4-PEG11-PROTAC in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Treat the cells with the PROTAC dilutions or vehicle control and incubate for a predetermined time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis for DC₅₀ and Dₘₐₓ Determination:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 remaining for each PROTAC concentration relative to the vehicle control (set as 100%).
-
Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.
-
Fit the data to a variable slope (four-parameter) dose-response curve using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a highly valuable and versatile linker for the development of PROTACs. Its defined length, flexibility, and amenability to click chemistry make it an excellent choice for researchers aiming to synthesize and optimize novel protein degraders. The provided protocols and hypothetical data serve as a comprehensive guide for the application of this linker in a typical PROTAC discovery workflow. By leveraging such well-characterized linkers, the scientific community can continue to advance the field of targeted protein degradation and develop new therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. PEGylation can significantly improve a peptide's solubility and stability, protect it from proteolytic degradation, reduce its immunogenicity, and prolong its circulatory half-life by decreasing renal clearance.
Azido-PEG11-Alcohol is a heterobifunctional linker designed for the precise and efficient PEGylation of biomolecules. The terminal azide (N₃) group enables covalent conjugation to a peptide containing an alkyne moiety via the highly efficient and bioorthogonal "click chemistry" reaction. This document provides detailed protocols for the bioconjugation of peptides with this compound, subsequent purification, and characterization of the resulting conjugate.
The primary conjugation strategy involves a two-step process:
-
Peptide Functionalization: Introduction of an alkyne group into the peptide sequence. This is typically achieved by incorporating an alkyne-containing amino acid (e.g., propargylglycine) during solid-phase peptide synthesis (SPPS) or through post-synthetic modification of a specific amino acid side chain.
-
Click Chemistry Conjugation: The azide group of the this compound is then covalently linked to the alkyne-functionalized peptide using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Protocol 1: Alkyne Functionalization of Peptides
Objective: To introduce a terminal alkyne group into a peptide for subsequent click chemistry. The most robust method is the incorporation of an alkyne-bearing amino acid during Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-L-propargylglycine or other Fmoc-protected alkyne-amino acid
-
Standard SPPS reagents (resin, coupling agents like HBTU/HOBt, base like DIPEA, piperidine in DMF for Fmoc deprotection)
-
Peptide synthesis vessel
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Synthesis: Perform standard Fmoc-based SPPS. At the desired position in the peptide sequence, use Fmoc-L-propargylglycine for the coupling step.
-
Coupling: Dissolve Fmoc-L-propargylglycine and a coupling agent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin after the previous amino acid's Fmoc group has been removed. Allow to react for 2 hours at room temperature.
-
Completion of Synthesis: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin-bound peptide thoroughly with DCM. Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude alkyne-peptide under vacuum. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified alkyne-peptide using mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: CuAAC "Click" Reaction for Peptide PEGylation
Objective: To conjugate the this compound to the alkyne-functionalized peptide using a copper(I) catalyst. This method is highly efficient, with reported conversion rates often exceeding 95%[1].
Materials:
-
Alkyne-functionalized peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-peptide in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide solution and the this compound stock solution. A molar excess of the PEG reagent (e.g., 1.5 to 5 equivalents) is typically used.
-
Add the THPTA ligand solution. A 5:1 ligand to copper ratio is recommended to protect the biomolecule from oxidation[2].
-
Add the CuSO₄ solution.
-
Vortex the mixture briefly.
-
-
Initiation:
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1 to 4 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide from excess PEG reagent, catalyst, and unreacted peptide using RP-HPLC or Size Exclusion Chromatography (SEC).
-
Protocol 3: Purification of the PEGylated Peptide by RP-HPLC
Objective: To separate the final PEGylated peptide conjugate from unreacted starting materials and reaction byproducts.
Materials:
-
RP-HPLC system with a UV detector
-
C18 or C4 analytical or semi-preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the chosen column (C18 is often effective for separating PEGylated species) with 95% Mobile Phase A and 5% Mobile Phase B[4].
-
Sample Injection: Dilute the reaction mixture in Mobile Phase A and inject it onto the column.
-
Elution Gradient: Apply a linear gradient to elute the components. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The PEGylated peptide is expected to elute later than the non-PEGylated peptide due to the increased hydrophobicity imparted by the PEG chain.
-
Fraction Collection: Monitor the elution profile at 220 nm or 280 nm and collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the presence of the correct product. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Data Presentation
Quantitative data from typical bioconjugation experiments are summarized below for easy comparison.
Table 1: Representative HPLC Retention Times for PEGylation Monitoring
| Analyte | Typical Retention Time (min) on C18 RP-HPLC | Expected Change |
|---|---|---|
| Unmodified Alkyne-Peptide | 15.2 | - |
| This compound | Varies (may not have strong UV absorbance) | - |
| Peptide-PEG11 Conjugate | 18.0 | Increased retention due to PEG chain |
Note: Absolute retention times are system-dependent. Data is illustrative based on typical separation behavior where PEGylation increases hydrophobicity.
Table 2: Mass Spectrometry Data for Reaction Verification
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) by ESI-MS | Mass Difference (Da) |
|---|---|---|---|
| Alkyne-Peptide (Example: 2000 Da) | 2000.0 | 2000.1 | - |
| This compound | 527.6 | - | - |
| Peptide-PEG11 Conjugate | 2527.6 | 2527.7 | +527.6 |
Note: The observed mass for the conjugate confirms the covalent addition of one this compound molecule. A characteristic distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed for the PEGylated product.
Table 3: Summary of Purification and Yield
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Reaction Conversion (CuAAC) | >95% | LC-MS or RP-HPLC peak area integration |
| Purification Method | RP-HPLC | - |
| Final Purity | >98% | Analytical RP-HPLC |
| Overall Yield | 50-70% | Mass of final lyophilized product |
Note: Yields are dependent on the specific peptide sequence and scale of the reaction.
Visualizations
References
Application Notes and Protocols for Click Chemistry Reactions Involving Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for click chemistry reactions utilizing Azido-PEG11-Alcohol. This versatile linker is instrumental in bioconjugation, drug delivery, and materials science, offering a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugates. The protocols herein cover two primary modalities of click chemistry: the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional linker featuring a terminal azide group for click chemistry and a hydroxyl group for further functionalization. The polyethylene glycol (PEG) spacer, consisting of 11 ethylene glycol units, imparts hydrophilicity to molecules, which can be advantageous for improving the solubility and reducing the immunogenicity of bioconjugates.
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The azide-alkyne cycloaddition is a cornerstone of click chemistry, forming a stable triazole linkage. This reaction can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules.
Data Presentation: Quantitative Reaction Parameters
The efficiency of click chemistry reactions is influenced by several factors, including the choice of catalyst (for CuAAC), the strain of the cyclooctyne (for SPAAC), solvent, temperature, and reactant concentrations. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving PEGylated azides.
Table 1: Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactants | This compound, Terminal Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold molar excess to the copper source. |
| Ligand | THPTA, TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation. |
| Solvent | PBS (pH 7.4), DMSO, t-BuOH/H₂O | The solvent system should be chosen to ensure the solubility of all reactants. |
| Temperature | Room Temperature to 37°C | Gentle heating can increase the reaction rate, but may not be suitable for sensitive biomolecules. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate analytical technique. |
| Typical Yield | >90% | High yields are characteristic of CuAAC reactions. |
Table 2: Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactants | This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | A slight molar excess of the cyclooctyne (1.1-1.5 equivalents) is often used. |
| Solvent | PBS (pH 7.4), DMSO, DMF | For biological applications, PBS is a common choice. |
| Temperature | Room Temperature to 37°C | Reactions are typically performed at physiological temperatures. |
| Reaction Time | 1 to 12 hours | Reaction times are dependent on the reactivity of the cyclooctyne and reactant concentrations. |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ (for DBCO) | The choice of the strained alkyne significantly impacts the reaction kinetics. |
| Typical Yield | >85% | SPAAC reactions are generally high-yielding. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Functionalized Fluorophore
This protocol describes the conjugation of this compound to a terminal alkyne-containing fluorescent dye.
Materials:
-
This compound
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Cy5)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, combine 5 µL of the 20 mM CuSO₄ solution and 10 µL of the 50 mM THPTA solution. Mix well. This creates a 1:5 molar ratio of copper to ligand.
-
-
Reaction Setup:
-
In a new microcentrifuge tube, add 50 µL of a 1 mg/mL solution of a model protein (for context, though not directly participating) in PBS.
-
Add 10 µL of the 10 mM this compound stock solution (final concentration ~1 mM).
-
Add 10 µL of the 10 mM alkyne-fluorophore stock solution (final concentration ~1 mM).
-
Add the 15 µL of the catalyst premix to the reaction mixture.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 100 mM sodium ascorbate solution.
-
If desired, gently bubble nitrogen or argon through the solution for 1-2 minutes to remove oxygen.
-
Incubate the reaction at room temperature for 4 hours with gentle mixing.
-
-
Purification:
-
The resulting conjugate can be purified using size-exclusion chromatography (SEC) to remove unreacted small molecules.
-
Protocol 2: Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Functionalized Protein
This protocol details the copper-free conjugation of this compound to a protein functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., DBCO-BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a solution of the DBCO-functionalized protein in PBS at a concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the DBCO-protein solution.
-
Add a 1.5-fold molar excess of the this compound stock solution to the protein solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours, or at 4°C overnight, with gentle agitation.
-
The progress of the reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification:
-
Purify the resulting bioconjugate to remove excess this compound using an appropriate method such as size-exclusion chromatography (SEC) or dialysis against PBS.
-
Visualizations
Caption: Experimental workflow for the Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).
Characterization of the Conjugate
Following the click reaction and purification, it is essential to characterize the resulting conjugate to confirm successful ligation and assess its purity.
1. Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the covalent attachment of the this compound to the alkyne- or DBCO-functionalized molecule. An increase in the molecular weight corresponding to the mass of the this compound minus N₂ should be observed.
2. High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate. A shift in the retention time compared to the starting materials is indicative of a successful reaction.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecule conjugations, ¹H NMR spectroscopy can be used to confirm the formation of the triazole ring. The proton of the triazole ring typically appears as a singlet in the range of 7.5-8.5 ppm. The characteristic signals of the PEG linker (a broad singlet around 3.6 ppm) and the terminal alcohol group should also be identifiable.
4. Gel Electrophoresis (for bioconjugates): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to visualize the increase in molecular weight of a protein after conjugation. The conjugated protein will migrate slower than the unconjugated protein.
Application Notes and Protocols for Azido-PEG11-Alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Azido-PEG11-Alcohol is a hydrophilic, flexible linker that offers several advantages in ADC design. The polyethylene glycol (PEG) component enhances solubility, reduces aggregation, and can prolong the circulation half-life of the ADC. The terminal azide and alcohol groups provide versatile handles for a two-step conjugation strategy, enabling precise control over the drug-to-antibody ratio (DAR) and the use of bioorthogonal click chemistry for payload attachment.
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H45N3O11 | [1] |
| Molecular Weight | 527.61 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [] |
| Functional Groups | Azide (-N3), Primary Alcohol (-OH) | [1][] |
Table 2: Representative In Vitro Cytotoxicity Data of ADCs with PEG Linkers
This table summarizes representative data on how PEG linker length can influence the in vitro potency of an ADC. While specific data for a PEG11 linker was not found in a comparative study, the general trend observed with varying PEG lengths is presented.
| ADC Construct | Target Cell Line | IC50 (nM) | Fold Change vs. No PEG | Reference |
| Affibody-MMAE (No PEG) | HER2-positive NCI-N87 | 0.5 | - | |
| Affibody-PEG4-MMAE | HER2-positive NCI-N87 | 2.25 | 4.5-fold decrease | |
| Affibody-PEG10-MMAE | HER2-positive NCI-N87 | 11 | 22-fold decrease |
Note: The decrease in in vitro cytotoxicity with longer PEG chains can be offset by improved pharmacokinetics, leading to enhanced in vivo efficacy.
Table 3: Pharmacokinetic Parameters of ADCs with PEG Linkers
The inclusion of a PEG linker generally improves the pharmacokinetic profile of an ADC. This table provides a qualitative and quantitative overview from available literature.
| ADC Construct | Half-life (t1/2) | Area Under the Curve (AUC) | Reference |
| ADC without PEG Linker | Baseline | Baseline | |
| ADC with PEG Linker | Increased (e.g., 1.4-fold) | Increased |
Experimental Protocols
The overall workflow for creating an ADC using this compound involves the following key stages:
-
Preparation of the Drug-Linker Construct: Activation of the alcohol group on this compound and conjugation to the cytotoxic payload.
-
Antibody Modification: Introduction of a dibenzocyclooctyne (DBCO) group onto the antibody.
-
ADC Conjugation: Strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-modified antibody and the azide-functionalized drug-linker.
-
Purification and Characterization: Removal of unconjugated species and characterization of the final ADC.
Overall workflow for ADC synthesis using this compound.
Protocol 1: Synthesis of Azido-PEG11-Payload
This protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a cytotoxic payload containing a carboxylic acid group. A common activation method is the formation of a p-nitrophenyl (PNP) carbonate.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.2 equivalents) to the solution. d. Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction by thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain Azido-PEG11-PNP carbonate.
-
Conjugation to Cytotoxic Payload: a. Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution. c. Add a solution of Azido-PEG11-PNP carbonate (1.2 equivalents) in anhydrous DMF. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the Azido-PEG11-Payload conjugate by reverse-phase HPLC.
Protocol 2: Antibody Modification with DBCO
This protocol details the introduction of DBCO groups onto the antibody by reacting surface-exposed lysine residues with a DBCO-NHS ester.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: a. If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column. b. Adjust the antibody concentration to 2-10 mg/mL.
-
DBCO-NHS Ester Preparation: a. Allow the vial of DBCO-PEG4-NHS ester to warm to room temperature before opening. b. Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). b. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching and Purification: a. Add the quenching buffer to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted DBCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS. d. Determine the concentration of the purified DBCO-modified antibody using a protein concentration assay (e.g., BCA).
Protocol 3: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-modified antibody and the Azido-PEG11-Payload.
Materials:
-
DBCO-modified antibody (from Protocol 2)
-
Azido-PEG11-Payload (from Protocol 1)
-
PBS buffer, pH 7.4
Procedure:
-
To the DBCO-modified antibody solution, add the Azido-PEG11-Payload. A 1.5- to 5-fold molar excess of the azide-linker-drug is typically used.
-
Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.
-
The resulting ADC is now ready for purification.
Protocol 4: ADC Purification and Characterization
Purification:
-
Size-Exclusion Chromatography (SEC): SEC is used to remove excess, unreacted drug-linker molecules and any aggregated ADC species. The ADC is eluted in a suitable buffer (e.g., PBS).
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used for purification and is particularly useful for separating ADC species with different DARs.
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
A typical mobile phase consists of a high salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low salt buffer. A gradient from high to low salt is used to elute the ADC species.
-
The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can confirm the successful conjugation and determine the distribution of different DAR species.
-
Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites.
-
Mandatory Visualizations
HER2 signaling pathway and ADC mechanism of action.
Logical workflow for ADC creation and analysis.
Conclusion
This compound is a valuable and versatile linker for the development of antibody-drug conjugates. Its hydrophilic PEG spacer can improve the biophysical properties of the resulting ADC, while its orthogonal azide and alcohol functionalities allow for a controlled and modular approach to ADC synthesis. The provided protocols offer a comprehensive guide for researchers to utilize this linker in the creation of novel and effective targeted cancer therapies. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful ADC development.
References
Application Notes and Protocols for Biomolecule Immobilization Using Azido-PEG11-Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of biomolecules using Azido-PEG11-Alcohol. This versatile linker enables the covalent attachment of biomolecules to a variety of surfaces and other molecules through a highly efficient and specific reaction known as "click chemistry." The inclusion of a hydrophilic 11-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media and reduces non-specific binding of proteins and other biomolecules.[1][2][3][4][5]
Introduction
This compound is a heterobifunctional linker molecule featuring a terminal azide (-N3) group and a terminal hydroxyl (-OH) group, connected by a flexible PEG spacer. The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the formation of a stable triazole linkage with alkyne-modified biomolecules under mild, biocompatible conditions. The terminal hydroxyl group can be used for further derivatization or for attachment to surfaces that have complementary reactive groups.
The PEG spacer offers several advantages, including increased hydrophilicity, reduced steric hindrance, and the ability to minimize non-specific protein adsorption on surfaces. This makes this compound an ideal tool for a wide range of applications, including:
-
Biosensor Development: Covalently attaching antibodies, enzymes, or nucleic acids to sensor surfaces.
-
Drug Delivery: Functionalizing nanoparticles, liposomes, and other drug carriers for targeted delivery.
-
Biomaterial Engineering: Creating bioactive surfaces that can control cell adhesion and behavior.
-
Proteomics and Genomics: Immobilizing proteins or DNA for microarray and other analytical applications.
Principle of Immobilization
The primary method for immobilizing biomolecules using this compound is through the "click chemistry" reaction. This involves two main steps:
-
Surface Functionalization (optional): The hydroxyl end of the this compound can be used to attach the linker to a surface. The method of attachment will depend on the nature of the substrate.
-
Biomolecule Conjugation: The azide end of the immobilized linker reacts with an alkyne-modified biomolecule to form a stable covalent bond.
This two-step approach allows for precise control over the orientation and density of the immobilized biomolecules.
Quantitative Data on PEGylated Surfaces
The density of the PEG linker on a surface can significantly impact the efficiency of biomolecule immobilization and the prevention of non-specific binding. The following tables provide representative data on the characterization of PEGylated surfaces and their interaction with biomolecules.
Table 1: Characterization of PEG Surface Density
| Parameter | Description | Typical Values | Analytical Method |
| PEG Surface Density (Γ) | Number of PEG chains per 100 nm² of surface area. | 1 - 10 chains/100 nm² | ¹H NMR, XPS |
| PEG Layer Thickness | The thickness of the hydrated PEG layer on the surface. | 2 - 10 nm | Ellipsometry, AFM |
| Water Contact Angle | A measure of the hydrophilicity of the surface. | 20° - 40° | Contact Angle Goniometry |
Table 2: Impact of PEG Density on Protein Adsorption
| PEG Surface Density (Γ) (chains/100 nm²) | Protein Adsorption (ng/cm²) | Reduction in Non-specific Binding |
| 0 (Control) | > 200 | 0% |
| 2.5 | < 50 | > 75% |
| 5.0 | < 10 | > 95% |
| 7.5 | < 5 | > 97% |
Data is illustrative and will vary depending on the protein, substrate, and specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the immobilization of biomolecules using this compound. Optimization may be required for specific applications.
Protocol 1: Surface Functionalization of a Glass or Silica Surface with this compound
This protocol describes the silylation of a glass or silica surface to introduce reactive groups that can couple with the hydroxyl group of this compound.
Materials:
-
Glass or silica substrate (e.g., microscope slide, coverslip)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Surface Cleaning:
-
Immerse the substrate in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
Surface Amination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrate in the APTES solution for 1 hour at room temperature.
-
Rinse the substrate with toluene, followed by ethanol, and dry under nitrogen.
-
-
Activation of this compound (optional but recommended):
-
Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of TEA and stir the reaction mixture at room temperature for 4-6 hours.
-
-
Immobilization of this compound:
-
Prepare a solution of the activated (or unactivated) this compound in anhydrous DMF (e.g., 10 mM).
-
Immerse the aminated substrate in the this compound solution and incubate for 12-24 hours at room temperature.
-
Rinse the substrate thoroughly with DMF, followed by ethanol, and dry under nitrogen.
-
The surface is now functionalized with azide groups and ready for biomolecule conjugation.
-
Protocol 2: Immobilization of an Alkyne-Modified Biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the alkyne-modified biomolecule in PBS to the desired concentration (e.g., 10-100 µM).
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule solution
-
CuSO₄ solution (to a final concentration of 50-100 µM)
-
THPTA solution (to a final concentration of 250-500 µM; ligand to copper ratio of 5:1)
-
-
Gently mix the solution.
-
Add the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM). The solution may turn a faint yellow/orange color.
-
-
Immobilization Reaction:
-
Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).
-
Cover the surface of the substrate with the click reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
After incubation, remove the substrate and rinse thoroughly with PBS to remove unbound biomolecules and reaction components.
-
Rinse with deionized water and dry under a gentle stream of nitrogen.
-
The biomolecule is now covalently immobilized on the surface.
-
Visualizations
The following diagrams illustrate the key processes involved in biomolecule immobilization using this compound.
Caption: Experimental workflow for biomolecule immobilization.
Caption: Simplified schematic of the CuAAC click chemistry reaction.
Caption: Logical workflow for biomolecule immobilization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Imaging Surface for Quantitative Single-Molecule Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
How to improve the efficiency of Azido-PEG11-Alcohol click reactions.
Welcome to the technical support center for Azido-PEG11-Alcohol click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click reactions I can use with this compound?
A1: There are two primary strategies for azide-alkyne click chemistry that can be used with this compound: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst for high efficiency and regioselectivity, while SPAAC is a copper-free alternative that employs strained cyclooctynes, making it suitable for applications in living systems.[1]
Q2: My CuAAC reaction is not working or has a low yield. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Oxidation of the Copper(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][3]
-
Inappropriate ligand choice: Ligands are crucial for stabilizing the Cu(I) catalyst.[4][5] For aqueous reactions, water-soluble ligands like THPTA are recommended.
-
Suboptimal solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. A mixture of t-BuOH/H₂O or DMSO is commonly used.
-
Low concentration of reactants: To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible.
-
Side reactions: The Glaser-Hay coupling is a common side reaction that can be minimized by degassing solvents and using a reducing agent like sodium ascorbate.
Q3: Can the PEG linker itself affect the click reaction?
A3: Yes, the polyethylene glycol (PEG) linker can influence the reaction. While longer PEG chains can enhance the solubility and pharmacokinetic properties of the conjugated molecule, they may also introduce steric hindrance around the azide group, potentially reducing the reaction rate. The optimal PEG length often needs to be determined empirically for each specific application.
Q4: How do I choose between CuAAC and SPAAC for my experiment?
A4: The choice depends on your specific application. CuAAC is highly efficient and cost-effective for a wide range of applications. However, the copper catalyst can be cytotoxic, which may be a concern for in vivo studies or when working with sensitive biological samples. SPAAC is the preferred method for applications involving living cells and in vivo studies due to the absence of a toxic copper catalyst.
Q5: My purification of the PEGylated product is difficult. What are the best methods?
A5: Purification of PEGylated products can be challenging due to their heterogeneity. Common and effective purification methods include:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge, which can be altered by the shielding effect of PEG chains.
-
Dialysis: Useful for removing unreacted small molecules and catalysts from high molecular weight PEGylated products.
-
Aqueous Biphasic Systems (ABS): This liquid-liquid extraction method has shown promise for the purification of PEGylated conjugates.
Troubleshooting Guides
Issue 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Copper Catalyst Inactivity | Use a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) state in situ. | The Cu(I) catalyst is essential for the reaction but is prone to oxidation. |
| Degas all solvents and buffers by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. | Oxygen will oxidize the Cu(I) catalyst, rendering it inactive. | |
| Ligand Issues | For aqueous reactions, use a water-soluble ligand such as THPTA to stabilize the Cu(I) catalyst. | The ligand protects the copper from oxidation and precipitation and can accelerate the reaction. |
| Reactant Concentration | Increase the concentration of your this compound and alkyne-containing molecule. | Higher concentrations can lead to faster reaction rates. |
| Solvent Incompatibility | Ensure your reactants are fully dissolved. A co-solvent like DMSO or DMF may be necessary for hydrophobic molecules in aqueous buffers. | Poor solubility will limit the reaction rate. |
| Temperature | Gently heat the reaction (e.g., to 35-50°C) to increase the reaction rate. However, be mindful of the thermal stability of your biomolecules. | Higher temperatures can overcome the activation energy barrier. |
Issue 2: Poor Yields in SPAAC Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Low Reactivity of Cyclooctyne | Choose a more reactive cyclooctyne. DBCO and its derivatives generally exhibit faster reaction kinetics than BCN. | The reactivity of the cyclooctyne is determined by its ring strain and electronic factors. |
| Steric Hindrance | If possible, design your alkyne-containing molecule to minimize steric bulk around the cyclooctyne ring. | Steric hindrance can impede the approach of the azide to the alkyne. |
| Reactant Concentration | Use a slight molar excess (e.g., 1.5-fold) of the azide-labeled molecule. | This can help drive the reaction to completion. |
| Reaction Time and Temperature | Increase the incubation time (can range from 2 to 48 hours). Incubating at a slightly elevated temperature (e.g., 37°C) can also improve the rate. | SPAAC reactions are generally slower than CuAAC, and require sufficient time for completion. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers
| Parameter | Recommended Condition | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio typically 1:1 to 1.5:1 (azide to alkyne). |
| Copper Source | CuSO₄·5H₂O | Used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (e.g., 5-10 fold). |
| Ligand | THPTA, TBTA | THPTA is water-soluble and ideal for bioconjugation. |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS | The choice depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Monitor reaction progress by LC-MS or HPLC. |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| BCN | 0.14 | Favorable reaction rate for many applications. |
| DBCO | ~0.1 | Generally exhibits the fastest reaction kinetics. |
| DIFO | 0.076 | Electron-withdrawing fluorine groups increase the reaction rate. |
| DIBO | 0.17 | A derivative of DBCO with fast reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL solution of your alkyne-functionalized molecule in degassed PBS.
-
Prepare a 10 mM stock solution of this compound in degassed DMSO or PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
500 µL of the 10 mg/mL alkyne solution.
-
100 µL of the 10 mM this compound stock solution (adjust volume for the desired molar ratio).
-
A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.
-
Protect the reaction from light if using photosensitive compounds.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques such as LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Proceed with purification using an appropriate method such as SEC or dialysis.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
-
Reaction Setup:
-
Mix the solutions of the azide and the cyclooctyne. To maximize reaction efficiency, keep the reactant concentrations as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C or 4°C). Reaction times can range from 2 to 48 hours.
-
-
Monitoring and Purification:
-
The reaction can be monitored over time using appropriate analytical methods.
-
In many bioconjugation applications, the reaction is clean enough that no further purification is required. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.
-
Visualizations
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Decision tree for troubleshooting inefficient click reactions.
Caption: Simplified reaction pathways for CuAAC and SPAAC.
References
Technical Support Center: Troubleshooting Low Yield in Azido-PEG11-Alcohol Conjugation
Welcome to the technical support center for Azido-PEG11-Alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following information is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the yield of my this compound conjugation unexpectedly low?
A low yield in your conjugation reaction can be attributed to several factors. The most common culprits include issues with the catalyst, reaction conditions, reactant quality, and purification methods. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your this compound and alkyne-functionalized molecule are of high purity and have been stored correctly. Azides are generally stable, but the reactive groups on your other molecule may have degraded.[1]
-
Assess Catalyst Activity: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly dependent on the catalytic activity of Cu(I). This is often the primary point of failure.
-
Optimize Reaction Conditions: Factors such as solvent, temperature, reactant concentration, and reaction time play a significant role in the reaction efficiency.
-
Consider Steric Hindrance: The polyethylene glycol (PEG) chain can physically block the azide group, making it less accessible to the alkyne.[2][3]
-
Evaluate Purification Strategy: The apparent low yield might be due to product loss during purification.
Below is a troubleshooting workflow to guide you through the process of identifying the cause of low yield.
Q2: My CuAAC reaction is not working. How can I test if my catalyst system is active?
The failure of the CuAAC reaction is often due to the inactivation of the Cu(I) catalyst, which can be oxidized to the inactive Cu(II) state by dissolved oxygen.[4] A simple test reaction with model substrates can help you determine if your catalyst system is the problem.
Protocol 1: Small-Scale Catalyst Activity Test in the Experimental Protocols section provides a detailed procedure for this.
Common Causes of Catalyst Inactivation:
-
Oxygen Exposure: Failure to properly degas solvents and reagents is a primary cause of catalyst oxidation.[4]
-
Impure Reagents: Impurities in your reagents can chelate the copper catalyst, rendering it inactive.
-
Degraded Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as they are susceptible to oxidation.
| Parameter | Recommendation | Rationale |
| Copper Source | Copper(II) sulfate (CuSO₄) with a reducing agent, or a Cu(I) salt like CuBr. | In situ reduction of Cu(II) is common and effective. |
| Reducing Agent | Freshly prepared Sodium Ascorbate solution. | Ensures the presence of active Cu(I). |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). | Stabilizes the Cu(I) oxidation state and prevents precipitation. |
| Solvents | Degassed using an inert gas (Argon or Nitrogen). | Minimizes oxidation of the Cu(I) catalyst. |
Table 1. Recommended components for an active CuAAC catalyst system.
Q3: Can the solvent system affect the yield of my this compound conjugation?
Yes, the choice of solvent is critical and can significantly impact the reaction yield by affecting the solubility of your reactants and the stability of the catalyst.
| Solvent System | Typical Yield Range | Advantages | Disadvantages |
| t-BuOH/H₂O (1:1) | Good to Excellent | Good for a wide range of substrates. | May not be suitable for very hydrophobic molecules. |
| DMSO | Good to Excellent | Excellent solubilizing power for many organic molecules. | Can be difficult to remove during purification. |
| DMF | Good | Good solubilizing power. | Can contain amine impurities that interfere with the reaction. |
| Acetonitrile/H₂O | Variable | Can coordinate with the copper catalyst and inhibit the reaction. | |
| Aqueous Buffers (e.g., PBS) | Good | Biocompatible, ideal for conjugating to biomolecules. | Solubility of organic-soluble alkynes may be limited. |
Table 2. Comparison of common solvent systems for CuAAC reactions involving PEG linkers. Yields are generalized and substrate-dependent.
Q4: I see some precipitate forming during my reaction. What could it be and how can I prevent it?
Precipitation during the reaction can be due to several factors:
-
Poor Solubility of Reactants or Product: Your this compound or alkyne-functionalized molecule may not be fully soluble in the chosen solvent system. The final PEGylated product may also have different solubility properties.
-
Catalyst Precipitation: In the absence of a suitable ligand, the copper catalyst can precipitate out of solution, halting the reaction.
-
Aggregation of Biomolecules: If you are conjugating to a protein or other large biomolecule, improper buffering or the presence of organic co-solvents can cause aggregation.
Solutions:
-
Improve Solubility: Add a co-solvent like DMSO or DMF to improve the solubility of your reactants.
-
Use a Stabilizing Ligand: A ligand such as THPTA is crucial for keeping the copper catalyst in solution and active.
-
Optimize Buffer Conditions: If working with biomolecules, ensure the pH and ionic strength of your buffer are optimal for protein stability.
Q5: How do I purify my final PEGylated product and remove unreacted materials?
Effective purification is essential for obtaining a pure product and accurately calculating the yield. The choice of purification method depends on the properties of your final conjugate and the unreacted starting materials.
| Purification Method | Principle of Separation | Best for Separating | Considerations |
| Size Exclusion Chromatography (SEC) | Molecular Size | PEGylated product from unreacted small molecules (alkyne, catalyst, ligand). | May not effectively separate unreacted this compound from the product if the size difference is small. |
| Ion Exchange Chromatography (IEX) | Charge | Charged PEGylated product from neutral or oppositely charged impurities. | The PEG chain can shield charges on the molecule, potentially altering its interaction with the resin. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Molecules with different hydrophobicities. | PEG itself can interact with HIC media, which can complicate purification. |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff | Large PEGylated products from small molecule impurities. | Not effective for removing unreacted this compound of a similar size. |
Table 3. Common purification techniques for PEGylated conjugates.
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Catalyst Activity
This protocol is designed to verify the activity of your catalyst system using model azide and alkyne reagents.
Materials:
-
Benzyl azide (model azide)
-
Propargyl alcohol (model alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA ligand
-
Solvent (e.g., 1:1 mixture of t-BuOH and water)
-
Thin Layer Chromatography (TLC) plate and appropriate mobile phase
Procedure:
-
Prepare Stock Solutions:
-
100 mM Benzyl azide in the chosen solvent.
-
110 mM Propargyl alcohol in the chosen solvent.
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
1 M Sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a small vial, combine 100 µL of the benzyl azide stock solution and 100 µL of the propargyl alcohol stock solution.
-
Add 5 µL of the CuSO₄ stock solution and 10 µL of the THPTA stock solution.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature.
-
-
Monitor by TLC:
-
After 30 minutes, spot the reaction mixture on a TLC plate alongside the starting materials.
-
A new spot corresponding to the triazole product should be visible, and the starting material spots should be diminished. A successful reaction will show near-complete consumption of the limiting reagent.
-
Protocol 2: General Protocol for this compound Conjugation
This is a starting point protocol for the conjugation of this compound to an alkyne-functionalized molecule. Optimization of concentrations, ratios, and temperature may be required.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA ligand
-
Degassed solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the alkyne-functionalized molecule in the chosen degassed solvent to their desired concentrations (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 1 M in water, prepared fresh).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound and alkyne-functionalized molecule solutions. A slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.
-
Prepare a premix of the copper catalyst and ligand. For a final copper concentration of 1 mM, you would typically use a 1:5 ratio of Cu:Ligand.
-
Add the copper/ligand premix to the solution of azide and alkyne.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. A typical final concentration is 5-10 mM.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
-
Monitor the Reaction:
-
Track the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC until the limiting reagent is consumed.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Proceed with the appropriate purification method (see Table 3) to isolate the final PEGylated product.
-
References
Technical Support Center: Purification of Azido-PEG11-Alcohol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG11-Alcohol and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound reaction products?
A1: The primary challenges stem from the molecule's high polarity due to the PEG chain and the terminal alcohol, which can lead to poor retention on reversed-phase chromatography columns and streaking on normal-phase silica gel. Its lack of a strong UV chromophore also makes detection by UV-Vis challenging.[1] Additionally, the azide group's stability under certain conditions, particularly acidic environments, needs to be considered.
Q2: Which purification techniques are most suitable for this compound derivatives?
A2: The most common and effective techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Flash Chromatography, and Liquid-Liquid Extraction. The choice depends on the scale of the purification, the nature of the impurities, and the required final purity. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful option.[2][3]
Q3: How can I monitor the purification process if my compound has poor UV absorbance?
A3: For compounds lacking a strong UV chromophore, alternative detection methods are recommended. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are excellent universal detection techniques for PEGylated compounds.[1] A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution.[1]
Q4: Is the azide functional group stable during purification?
A4: Organic azides are generally stable but can be sensitive to acidic conditions, which might be present on standard silica gel. It is crucial to work in a well-ventilated fume hood and avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid. For silica gel chromatography, deactivating the silica with a base like triethylamine can prevent the degradation of sensitive compounds.
Purification Strategy Comparison
The following table summarizes the key aspects of the recommended purification methods for this compound reaction products.
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Adsorption on a polar stationary phase (e.g., silica gel) | >95% | 60-90% | Good for removing less polar impurities; scalable. | Can have issues with streaking for very polar compounds; potential for compound degradation on acidic silica. |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | >99% | 70-95% | High resolution and purity; excellent for removing polar impurities. | Can have poor retention for highly polar compounds; requires specialized equipment. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on polarity. | Variable | >90% | Simple, fast, and scalable for initial cleanup. | Lower resolution; may not remove impurities with similar polarity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase. | >98% | 70-90% | Excellent retention and separation of very polar compounds. | Requires careful method development and solvent management. |
Troubleshooting Guides
Normal-Phase Flash Chromatography
| Problem | Potential Cause | Suggested Solution |
| Compound streaks or runs as a broad band. | The compound is highly polar and interacts strongly with the silica gel. | Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of triethylamine (1-3%) to the eluent can deactivate the silica and improve peak shape. |
| Compound does not move from the baseline. | The eluent is not polar enough to desorb the compound from the silica. | Increase the polarity of the mobile phase. Consider using a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane. |
| Low recovery of the product. | The compound is irreversibly adsorbed onto the silica gel or has degraded. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica, alumina, or a different purification method like reversed-phase chromatography. |
| Poor separation of product from a polar impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. A gradient of ethanol/isopropyl alcohol in chloroform has been reported to provide better separation for some PEG-containing compounds than methanol-based systems. |
Reversed-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor or no retention of the analyte (elutes in the void volume). | The analyte is too polar for the stationary phase and mobile phase conditions. | Use a highly aqueous mobile phase (e.g., >95% water). If retention is still poor, consider a polar-embedded or polar-endcapped C18 column, or switch to HILIC. |
| Peak tailing. | Secondary interactions between the analyte and residual silanol groups on the stationary phase. | For ionizable compounds, adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure a single ionic form. Using a highly deactivated, end-capped column can also minimize these interactions. |
| Broad peaks. | The polydispersity of the PEG chain or slow kinetics on the stationary phase. | While this compound should be monodisperse, reaction byproducts might have different PEG chain lengths. Increasing the column temperature can improve peak shape by enhancing mass transfer kinetics. |
| Irreproducible retention times. | "Phase collapse" or "pore dewetting" of the C18 column with highly aqueous mobile phases. | Ensure the organic content of the mobile phase does not drop below 5% for extended periods with traditional C18 columns. Use "aqueous stable" columns (polar-embedded or polar-endcapped) that are designed for use with 100% aqueous mobile phases. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is a starting point for the purification of moderately polar this compound reaction products.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent like dichloromethane or methanol.
-
For less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel. To do this, dissolve the sample, add silica gel, and evaporate the solvent to get a free-flowing powder.
-
-
Column Preparation and Equilibration:
-
Select an appropriately sized silica gel column.
-
Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 100% dichloromethane) through it.
-
-
Sample Loading:
-
If using a liquid load, carefully apply the dissolved sample to the top of the column.
-
For a dry load, add the powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent like dichloromethane and gradually increase the polarity by introducing methanol (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Collect fractions and monitor the elution using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., permanganate or ceric ammonium molybdate).
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for obtaining high-purity this compound products.
-
System Preparation:
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent mixture that is similar to or weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
-
Method Development (Analytical Scale):
-
Develop a suitable gradient on an analytical C18 column to determine the optimal separation conditions. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the preparative gradient, scaling the flow rate and injection volume appropriately for the column size.
-
Collect fractions based on the detector signal (e.g., ELSD, CAD, or MS).
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product.
-
Protocol 3: Liquid-Liquid Extraction
This method is useful for an initial workup to remove non-polar or highly polar impurities.
-
Solvent Selection:
-
Choose a pair of immiscible solvents, typically an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous phase (e.g., water or brine).
-
-
Extraction Procedure:
-
Dissolve the crude reaction mixture in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous phase.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The this compound product is expected to be highly water-soluble, but its reaction products may have different partitioning behaviors.
-
Drain the appropriate layer. To enhance recovery from the aqueous phase, it can be saturated with NaCl and extracted multiple times with an organic solvent like dichloromethane.
-
-
Drying and Concentration:
-
Dry the collected organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent to obtain the partially purified product.
-
Visualized Workflows
References
Common side reactions with Azido-PEG11-Alcohol and how to avoid them.
Welcome to the technical support center for Azido-PEG11-Alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH).[1][2] The PEG linker is hydrophilic, which enhances the solubility of the molecule in aqueous solutions.[1][2] The azide group is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with alkyne-containing molecules.[1] It can also participate in the Staudinger ligation with phosphine reagents. The hydroxyl group can be used for further chemical modifications, such as conversion to other reactive groups.
Q2: What are the most common side reactions associated with the azide group in this compound?
The primary side reactions involving the azide group are:
-
Reduction to an amine: The azide group can be reduced to a primary amine (-NH₂) in the presence of reducing agents. This is a common issue when using phosphine reagents, as it is the basis of the Staudinger reduction.
-
Glaser-Hay coupling: During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, oxidative homocoupling of terminal alkynes can occur, which is an undesired side reaction.
-
Degradation of biomolecules during CuAAC: The copper catalyst used in CuAAC reactions can generate reactive oxygen species (ROS), which may lead to the degradation of sensitive amino acid residues in proteins, such as histidine, arginine, cysteine, and methionine.
Q3: My CuAAC reaction with this compound has a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in CuAAC reactions can be attributed to several factors:
-
Steric Hindrance: The PEG chain may sterically hinder the azide group, making it less accessible for reaction.
-
Copper Sequestration: Other functional groups in your molecule, like thiols or histidines, can chelate the copper catalyst, rendering it inactive.
-
Insufficient Degassing: The presence of oxygen can lead to the oxidative homocoupling of alkynes (Glaser-Hay coupling), consuming the reaction partner of the azide.
-
Inaccessible Alkyne Groups: For reactions with biomolecules, the alkyne groups might be buried within the molecule's structure, making them inaccessible.
To improve your yield, consider the following troubleshooting steps:
-
Optimize the PEG linker length to reduce steric hindrance.
-
Use a copper-chelating ligand like THPTA to protect the copper catalyst and enhance the reaction rate.
-
Thoroughly degas all solvents and solutions to minimize oxygen levels.
-
If working with proteins or other large biomolecules, consider performing the reaction under denaturing conditions to expose the alkyne groups.
Q4: I have modified the hydroxyl group of this compound to an NHS ester for protein conjugation. What are the common side reactions I should be aware of?
When using an NHS ester derivative of this compound, the most common side reactions are:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which results in a non-reactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.
-
Reaction with other nucleophiles: While NHS esters primarily react with primary amines (N-terminus and lysine residues), they can also have side reactions with other nucleophilic groups on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine.
Q5: How can I minimize the side reactions of the NHS ester derivative of this compound?
To minimize side reactions when using an NHS ester derivative, you should:
-
Control the pH: Perform the reaction in a pH range of 7.2-8.5 to balance the rate of the desired amine reaction with the rate of hydrolysis.
-
Use appropriate buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a suitable choice.
-
Optimize protein concentration: Reactions in dilute protein solutions may be less efficient, as the competing hydrolysis reaction becomes more prominent. If possible, increase the concentration of your target molecule.
-
Control the molar excess: A high degree of labeling, caused by a large molar excess of the NHS ester, can lead to protein aggregation. It is advisable to reduce the molar excess of the crosslinker to control the number of modifications.
-
Proper storage and handling: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Low Yield in CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Steric hindrance from the PEG chain. | Empirically test PEG linkers of different lengths. |
| Copper catalyst chelated by other functional groups (e.g., thiols, histidines). | Use a copper-chelating ligand such as THPTA. | |
| Oxidative homocoupling of the alkyne partner (Glaser-Hay coupling). | Thoroughly degas all solvents and solutions to remove oxygen. | |
| Inaccessible alkyne groups on the target biomolecule. | Perform the reaction under denaturing conditions if the native conformation is not required. | |
| Poor quality of the this compound reagent. | Use a high-quality, well-characterized reagent. |
Low Conjugation Efficiency with NHS-Ester Modified this compound
| Problem | Potential Cause | Recommended Solution |
| Low conjugation efficiency | Hydrolysis of the NHS ester. | Optimize the reaction pH to 7.2-8.5. Prepare the NHS ester solution immediately before use and do not store it as a stock solution. |
| Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer like phosphate-buffered saline (PBS). | |
| Low concentration of the target protein. | Increase the concentration of the target molecule in the reaction mixture if possible. | |
| Inaccessible primary amines on the target protein. | Consider denaturing the protein if its native conformation is not essential. Alternatively, use a crosslinker with a longer spacer arm. | |
| Protein aggregation after conjugation | High degree of labeling. | Reduce the molar excess of the NHS ester reagent to control the number of modifications per protein molecule. |
| Side reactions with other nucleophiles. | Optimize the reaction pH towards the lower end of the recommended range (e.g., pH 7.2) to reduce side reactions. |
Quantitative Data Summary
Half-life of NHS Esters at Different pH Values
The hydrolysis of the NHS ester is a critical competing reaction. The stability of the NHS ester is highly dependent on the pH of the solution.
| pH | Half-life of NHS Ester | Reference |
| 7.0 | Hours | |
| 7.4 | > 120 minutes | |
| 8.6 | Minutes | |
| 9.0 | < 9 minutes |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction. Optimal conditions may vary depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL solution of your alkyne-containing molecule in degassed PBS.
-
Prepare a 10 mM stock solution of this compound in degassed DMSO or PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
500 µL of the 10 mg/mL alkyne-containing molecule solution.
-
100 µL of the 10 mM this compound stock solution (adjust volume for the desired molar ratio).
-
A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
-
General Protocol for Protein Labeling with NHS-Ester Modified this compound
This protocol outlines the general steps for conjugating an NHS-ester activated this compound to a protein.
Materials:
-
Protein to be labeled
-
NHS-ester modified this compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium phosphate with 0.15 M NaCl at a pH between 7.2 and 8.5.
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester modified this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester reagent to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.
Visualizations
Caption: Common side reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Experimental workflow for protein labeling.
References
Technical Support Center: Azido-PEG11-Alcohol Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the impact of pH on reactions involving Azido-PEG11-Alcohol. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common "click chemistry" reaction for this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12.[1][2] However, for bioconjugation applications involving sensitive molecules like proteins, a pH range of 7 to 9 is most commonly used to balance reaction efficiency with biomolecule stability.[1][3] A neutral pH of approximately 7.0 to 7.5 is often recommended as a good starting point for optimization.[4]
Q2: How does a non-optimal pH affect my CuAAC reaction?
A2: Extreme pH values can lead to several issues:
-
Low pH (acidic): While the reaction can proceed, very acidic conditions can lead to the degradation of other functional groups on your molecules, such as amide bond hydrolysis.
-
High pH (alkaline): High pH can promote unwanted side reactions. For biomolecules, it can also lead to the hydrolysis of reagents like NHS esters if they were used to install the azide or alkyne handles. Additionally, the stability of the reducing agent, sodium ascorbate, can be affected.
Q3: My reaction yield is low. Could pH be the cause?
A3: Yes, a suboptimal pH is a common reason for low yields. If your yield is poor, verifying that the pH of your reaction buffer is within the optimal 7-9 range is a critical first step. If the yield remains low, performing a pH optimization screen by testing a range of buffers (e.g., from pH 6.5 to 8.5) can help identify the ideal condition for your specific substrates.
Q4: Which buffers should I use or avoid for a CuAAC reaction?
A4:
-
Recommended Buffers: Phosphate buffers (e.g., PBS) and HEPES are generally good choices for CuAAC reactions.
-
Buffers to Avoid: Buffers containing strong chelating agents or competing ligands for copper should be avoided. For example, Tris buffers can slow down the reaction because the tris(hydroxymethyl)aminomethane molecule is an inhibitory ligand for copper. High concentrations (>0.2 M) of chloride ions can also compete for copper binding.
Q5: Does pH affect the stability of the azide group on this compound?
A5: The organic azide group is generally stable across a broad pH range typical for bioconjugation (pH 4-12). Stability issues are more likely to arise from other functional groups on the reacting molecules or from the reaction conditions themselves rather than the azide group's inherent pH sensitivity.
Q6: How does pH impact the reactivity of the alcohol group on this compound?
A6: The terminal alcohol (hydroxyl group) on the PEG linker can be used for further derivatization. The reactivity of this group is pH-dependent. For instance, esterification reactions are typically catalyzed by acid, while reactions requiring a deprotonated alcohol (alkoxide) would necessitate basic conditions. It is crucial to consider the pH stability of the entire molecule, including the azide and any conjugated partners, when planning reactions involving the alcohol group.
Troubleshooting Guide: Low Conjugation Yield
| Observation | Potential Cause (pH-Related) | Recommended Solution |
| Low or no product formation. | Suboptimal reaction pH. | Verify the pH of your reaction buffer is within the recommended 7-9 range. Use a calibrated pH meter. Consider buffers like PBS or HEPES. |
| Buffer interference. | Avoid using Tris buffer, which can inhibit the copper catalyst. If high salt concentrations are present, consider desalting your biomolecule. | |
| Reaction starts but does not go to completion. | Degradation of the reducing agent. | Sodium ascorbate is less stable at higher pH. Prepare sodium ascorbate solutions fresh right before initiating the reaction. |
| Oxidation of Cu(I) catalyst. | Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), a process that can be pH-dependent. While not always necessary, deoxygenating the buffer can improve results, especially for slow reactions. | |
| Formation of unexpected byproducts. | Side reactions at extreme pH. | High or low pH can promote side reactions of other functional groups on your molecules. Maintain the reaction pH within the recommended 6-8 range to minimize these effects. |
| Poor labeling selectivity (e.g., N-terminus vs. Lysine). | pH is too high for selective N-terminal labeling. | To selectively label the N-terminal α-amino group over the ε-amino groups of lysine residues, the reaction should be performed at a pH below 7. A pH of 6.3 is often considered ideal for this purpose. |
Quantitative Data Summary
While specific kinetic data for this compound is not broadly published, the general performance of CuAAC reactions is well-characterized. The following table summarizes the qualitative impact of pH on key reaction parameters.
| pH Range | Reaction Rate | Stability of Biomolecules | Risk of Side Reactions | Recommendation |
| < 6.0 | Generally slower | Risk of acid-catalyzed degradation | Moderate | Use only if required for specific selectivity (e.g., N-terminal labeling). |
| 6.5 - 8.0 | Optimal | High (Optimal Stability) | Low | Recommended starting range for most applications. |
| > 8.5 | Can be fast | Risk of base-catalyzed degradation/hydrolysis | High | Generally avoid unless empirically determined to be optimal and necessary. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol describes a typical bioconjugation between an azide-functionalized molecule (e.g., a protein modified with this compound) and an alkyne-containing molecule.
Materials:
-
Azido-functionalized molecule (in 100 mM potassium phosphate buffer, pH 7.5)
-
Alkyne-containing molecule (e.g., 5 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized molecule with buffer to achieve the desired final concentration.
-
Add the alkyne-containing molecule. A slight excess (e.g., 1.5-5 equivalents) may improve reaction efficiency.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common. Mix gently.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5 mM.
-
Cap the tube to minimize oxygen exposure and mix gently by inversion or on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Once complete, the reaction can be purified using appropriate chromatography techniques to remove excess reagents and the copper catalyst.
Protocol 2: pH Optimization Screen
To determine the optimal pH for a novel conjugation, a small-scale screen is recommended.
Materials:
-
A series of reaction buffers (e.g., 100 mM phosphate buffer) prepared at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
All other reagents as listed in Protocol 1.
Procedure:
-
Set up a series of parallel reactions in separate tubes.
-
To each tube, add the azide and alkyne reactants.
-
Add the corresponding reaction buffer to each tube to achieve the target pH.
-
Add the catalyst premix (CuSO₄/ligand) to each tube.
-
Initiate all reactions simultaneously by adding freshly prepared sodium ascorbate solution.
-
Incubate all reactions under identical conditions (temperature, time).
-
Analyze the products from each reaction using a quantitative method (e.g., LC-MS peak integration or gel densitometry) to determine the conjugation efficiency at each pH.
-
Identify the pH that provides the highest yield without causing significant degradation of the starting materials or product.
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for CuAAC with Azido-PEG11-Alcohol.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG11-Alcohol.
Troubleshooting Guide
Low or no product yield is a common issue in CuAAC reactions. The following table outlines potential causes and solutions to optimize your reaction.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. The reaction should be set up by adding the copper/ligand premix to the azide/alkyne solution, followed by the addition of the reducing agent to initiate the reaction.[1] Consider deoxygenating the solvent. | [1] |
| Copper sequestration by substrate or buffer components | If your biomolecule can bind copper ions, consider using an excess of the copper catalyst and ligand. Alternatively, adding a sacrificial metal like Zn(II) can sometimes help.[2] Phosphate buffers can sometimes interfere; consider alternative buffers like HEPES. | [2] | |
| Steric hindrance or inaccessibility of reactive groups | For large molecules like PEGylated compounds, hydrophobic regions can collapse and bury the azide or alkyne groups, making them inaccessible.[3] Performing the reaction in denaturing or solvating conditions, such as with the addition of DMSO, can improve accessibility. | ||
| Incorrect reagent concentrations | The rate of CuAAC reactions can be highly dependent on the copper concentration, with a threshold often observed for reactivity. A final CuSO4 concentration of 2 mM is a good starting point, but optimization for each specific assay is strongly recommended, with a minimum concentration of around 50 µM. | ||
| Formation of Precipitate | Insoluble copper complexes or aggregation of PEGylated product | Ensure the chosen ligand can effectively stabilize the Cu(I) in your reaction solvent. The formation of a precipitate a few hours into the reaction could indicate product aggregation or catalyst instability. | |
| Side Reactions/Byproducts | Oxidative homocoupling of the alkyne (Glaser coupling) | This is a common side reaction when Cu(I) is oxidized in the presence of oxygen. Using a slight excess of the reducing agent and a stabilizing ligand can help minimize this. | |
| Degradation of biomolecules | Reactive oxygen species (ROS) can be generated in the presence of copper and a reducing agent, which can damage sensitive biomolecules. Using a ligand that protects the copper and acts as a sacrificial reductant is crucial. Aminoguanidine can also be added to scavenge reactive byproducts of ascorbate. |
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: What is the best copper source for my CuAAC reaction?
-
A1: Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate is the most common and convenient method for generating the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts. Other sources like CuBr or CuI can also be used.
-
-
Q2: Why is a ligand necessary, and which one should I choose?
-
A2: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended. TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is also effective but has lower water solubility.
-
-
Q3: What is the optimal ligand-to-copper ratio?
-
A3: A ligand-to-copper ratio of 5:1 is often recommended to ensure the copper is well-protected and to provide a sacrificial reductant, which is especially important for sensitive biomolecules. However, a 1:1 or 2:1 ratio can also be effective depending on the specific ligand and substrates.
-
Reaction Conditions
-
Q4: What is the recommended solvent for CuAAC with this compound?
-
A4: The reaction is versatile and can be performed in a variety of solvents, including water, DMSO, DMF, and mixtures like t-BuOH/H₂O. For PEGylated substrates, co-solvents like DMSO can help with solubility and prevent aggregation.
-
-
Q5: What are the typical concentrations for the reactants?
-
A5: The azide-to-alkyne molar ratio is typically 1:1 to 1.5:1. The final copper concentration can be adjusted, but a starting point of 0.1 mM to 2 mM is common. The reducing agent, such as sodium ascorbate, is usually in excess, with a final concentration around 5 mM.
-
-
Q6: At what temperature and for how long should I run the reaction?
-
A6: Most CuAAC reactions proceed efficiently at room temperature. Gentle heating to 35-50°C can increase the rate if the reaction is slow. Reaction times can range from 30 minutes to 48 hours, depending on the specific substrates and catalyst system. Monitoring the reaction progress by TLC, LC-MS, or NMR is recommended.
-
Experimental Protocol: CuAAC of this compound with an Alkyne-Functionalized Molecule
This protocol provides a general starting point and may require optimization.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium L-ascorbate
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Solvent (e.g., DMSO, if needed for solubility)
-
Deionized water
Stock Solutions:
-
This compound: Prepare a 10 mM solution in the reaction buffer.
-
Alkyne-functionalized molecule: Prepare a 10 mM solution in a suitable solvent (e.g., DMSO or reaction buffer).
-
CuSO₄: Prepare a 100 mM solution in deionized water.
-
THPTA: Prepare a 250 mM solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM solution in deionized water. This solution should be made fresh before each experiment.
Reaction Procedure:
-
Prepare Reactant Mixture: In a microcentrifuge tube, combine the following:
-
20 µL of 10 mM this compound solution
-
20 µL of 10 mM Alkyne-functionalized molecule solution
-
154 µL of reaction buffer
-
Mix gently by pipetting.
-
-
Prepare Catalyst Premix: In a separate tube, prepare the CuSO₄:THPTA premix:
-
4 µL of 100 mM CuSO₄ solution
-
2 µL of 250 mM THPTA solution
-
Vortex briefly to mix.
-
-
Combine and Initiate:
-
Add the 6 µL of the catalyst premix to the reactant mixture.
-
Mix briefly.
-
Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution. The total reaction volume will be 200 µL.
-
-
Incubation:
-
Close the tube to minimize oxygen exposure.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified if necessary. For biomolecules, purification methods like size-exclusion chromatography or dialysis can be used to remove excess reagents and copper.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for CuAAC reactions involving PEG linkers.
| Parameter | Typical Range/Value | Notes | Citation |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | The molar ratio of azide to alkyne is typically 1:1 to 1.5:1. | |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. | |
| Ligand | THPTA, BTTAA, TBTA | Water-soluble ligands are preferred for bioconjugation in aqueous media. | |
| Reducing Agent | Sodium Ascorbate | Typically used in 3- to 10-fold excess. Should be added last to initiate the reaction. | |
| Solvent | DMSO, t-BuOH/H₂O, PBS (pH 7.3), DMF | The choice of solvent depends on the solubility of the reactants. | |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. | |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored by an appropriate analytical method. | |
| Yield | Often >95% | High yields are achievable with optimized conditions. |
Visual Guides
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A general workflow for the optimization of a CuAAC reaction.
References
How to assess the purity and stability of Azido-PEG11-Alcohol conjugates.
Technical Support Center: Azido-PEG11-Alcohol Conjugates
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of this compound conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How is the purity of this compound determined?
The purity of this compound is typically assessed using a combination of analytical techniques to confirm its chemical structure, molecular weight, and the absence of significant impurities. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Confirms the chemical structure by identifying the characteristic protons of the PEG backbone, the methylene groups adjacent to the azide and alcohol functionalities, and the terminal alcohol proton. The integration of these signals can be used to confirm the structure of the molecule.
-
HPLC: Used to determine the purity of the compound and to detect any non-PEGylated impurities. Since PEG does not have a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) are often used.[1][][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[4][5]
Q2: What are the common impurities found in this compound?
Impurities in this compound can arise from the manufacturing process. Common impurities include:
-
PEG Diol: The starting material for the synthesis of many PEG derivatives. Its presence indicates an incomplete reaction.
-
Polydispersity: Commercial PEGs are often a mixture of polymers with varying chain lengths. While this compound is a discrete PEG, broader distributions of PEG chains can be present as impurities.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts such as ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG) may be present.
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to store it at -20°C in a dry, dark environment. Repeated freeze-thaw cycles should be avoided. For long-term storage (months to years), keeping the compound at -20°C is crucial.
Q4: What are the primary degradation pathways for this compound?
PEG compounds can degrade under certain conditions. The primary degradation pathways include:
-
Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metals. This can lead to chain cleavage and the formation of various degradation products, including formaldehyde, acetaldehyde, formic acid, and glycolic acid.
-
Hydrolytic Degradation: While the ether linkages in the PEG backbone are generally stable to hydrolysis, functional groups can be susceptible. For instance, if the alcohol is esterified, the ester bond can be hydrolyzed under acidic or basic conditions. The azide group is generally stable under common bioconjugation conditions but can be reduced by certain reagents.
Analytical Protocols & Data
Workflow for Purity and Stability Assessment
The following diagram outlines a general workflow for assessing the purity and stability of your this compound conjugate.
Caption: Workflow for purity and stability assessment.
¹H NMR Data Interpretation
¹H NMR is a powerful tool for structural confirmation. Below is a table of expected chemical shifts for this compound.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| HO-CH ₂- | ~3.58 | triplet | 2H |
| -CH ₂-O-CH ₂- | ~3.64 | multiplet | 40H |
| N₃-CH ₂-CH ₂-O- | ~3.68 | triplet | 2H |
| N₃-CH ₂- | ~3.39 | triplet | 2H |
| H O- | ~2.5-3.5 | broad singlet | 1H |
Note: Chemical shifts can vary depending on the solvent used.
HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound using HPLC with an ELSD.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM) |
| Injection Volume | 10 µL |
Troubleshooting Guide
Issue 1: My azide-alkyne "click" reaction is failing or giving low yields.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but several factors can inhibit it.
Caption: Troubleshooting flowchart for click chemistry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Impure this compound | Verify the purity of your this compound using HPLC and NMR. If necessary, purify the compound before use. |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation. Prepare the sodium ascorbate solution fresh and ensure it is in excess. Alternatively, use a pre-formed Cu(I) source with a stabilizing ligand. |
| Presence of Chelating Agents | Buffers or other reagents containing chelating agents (e.g., EDTA) can sequester the copper catalyst. Use a non-chelating buffer or add excess copper. |
| Poor Solubility | If your alkyne-containing molecule is hydrophobic, it may precipitate in aqueous solutions. Consider adding a co-solvent like DMSO or DMF. |
| Degraded Alkyne | Ensure your alkyne-containing molecule is pure and has not degraded. |
Issue 2: I see multiple peaks in my HPLC chromatogram.
Multiple peaks in an HPLC chromatogram of this compound can indicate several things.
Possible Interpretations:
-
Polydispersity: If the peaks are closely spaced and have a regular pattern, this may indicate the presence of PEG chains of different lengths (e.g., PEG10, PEG12).
-
Impurities: A significant, separate peak could be an impurity like PEG-diol. Comparing the chromatogram to a standard of the impurity can help with identification.
-
Degradation Products: If the sample has been stored improperly or for a long time, new peaks may correspond to degradation products. Mass spectrometry can be used to identify these species.
Issue 3: My mass spectrum shows a distribution of masses instead of a single peak.
This is a common observation with PEG compounds, even with discrete PEGs like this compound.
Possible Causes:
-
Adduct Formation: In ESI-MS, PEG molecules can form adducts with various ions present in the solution (e.g., Na⁺, K⁺). This will result in peaks at [M+Na]⁺ and [M+K]⁺ in addition to the expected [M+H]⁺.
-
Multiple Charge States: Larger PEG molecules can carry multiple charges, leading to a series of peaks at m/z values corresponding to [M+2H]²⁺, [M+3H]³⁺, etc.
-
Inherent Polydispersity: The starting material may not be perfectly monodisperse and could contain a small distribution of PEG chain lengths, each differing by 44 Da (the mass of one ethylene glycol unit).
References
Validation & Comparative
A Comparative Guide to the Characterization of Azido-PEG11-Alcohol and Its Homologs by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of Azido-PEG11-Alcohol and its shorter-chain analogs, Azido-PEG3-Alcohol, Azido-PEG4-Alcohol, and Azido-PEG12-Alcohol, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here serves as a valuable resource for researchers utilizing these heterobifunctional linkers in bioconjugation, drug delivery, and materials science.
Quantitative Data Summary
A direct comparison of the key physicochemical and spectral properties of Azido-PEG-Alcohol conjugates is essential for selecting the appropriate linker for a specific application. The following table summarizes the molecular formula, molecular weight, and theoretical mass spectrometry data for this compound and its common alternatives. While experimental NMR and MS data are not consistently available in publicly accessible databases, the theoretical values provide a fundamental basis for characterization.
| Parameter | Azido-PEG3-Alcohol | Azido-PEG4-Alcohol | This compound | Azido-PEG12-Alcohol |
| Molecular Formula | C₆H₁₃N₃O₃[1] | C₈H₁₇N₃O₄[2] | C₂₂H₄₅N₃O₁₁[3] | C₂₄H₄₉N₃O₁₂[4] |
| Molecular Weight ( g/mol ) | 175.19[1] | 219.24 | 527.61 | 571.67 |
| Monoisotopic Mass (Da) | 175.0957 | 219.1219 | 527.3054 | 571.3316 |
| Calculated [M+H]⁺ (m/z) | 176.1035 | 220.1297 | 528.3132 | 572.3394 |
| Calculated [M+Na]⁺ (m/z) | 198.0854 | 242.1116 | 550.2951 | 594.3213 |
| Calculated [M+K]⁺ (m/z) | 214.0594 | 258.0856 | 566.2691 | 610.2953 |
Note: The calculated m/z values are theoretical and can be used to aid in the interpretation of experimental mass spectra.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate and reproducible characterization of PEGylated compounds. Below are generalized methodologies for NMR and MS analysis of Azido-PEG-Alcohol conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the Azido-PEG-Alcohol conjugate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the specific PEG linker.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Expected Signals:
-
A triplet at approximately 3.3-3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃).
-
A complex multiplet or a broad singlet for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically centered around 3.65 ppm.
-
Signals corresponding to the methylene protons adjacent to the terminal alcohol group.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Expected Signals:
-
A peak around 50.6 ppm for the carbon adjacent to the azide group (-CH₂-N₃).
-
A major peak or a cluster of peaks around 70 ppm for the carbons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Peaks corresponding to the carbons in the terminal alcohol portion of the molecule.
-
Mass Spectrometry (MS)
1. Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a solution of the Azido-PEG-Alcohol conjugate at a concentration of 0.1-1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight, for example, m/z 100-2000.
-
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEG oligomers, often with various adducts. The mass difference between adjacent peaks in a series will be approximately 44.026 Da, corresponding to the mass of an ethylene glycol unit.
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Sample Preparation:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is chosen. Prepare a saturated solution of the matrix in a solvent like acetonitrile or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the analyte solution (typically ~1 mg/mL) with the matrix solution. A cationizing agent, such as sodium trifluoroacetate (NaTFA), may also be added to promote the formation of specific adducts. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: A nitrogen laser (337 nm) or other suitable laser.
-
Mass Range: Calibrate the instrument in the expected mass range of the analyte.
-
-
Data Analysis: The spectrum will display a series of peaks, typically corresponding to the singly charged sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts of the different PEG chain lengths. The mass difference between consecutive peaks will be approximately 44 Da.
Experimental Workflow
The general workflow for the characterization of Azido-PEG-Alcohol conjugates by NMR and MS is depicted in the following diagram.
This guide provides a foundational framework for the characterization of this compound and its alternatives. For definitive structural elucidation and purity assessment, it is recommended to acquire and interpret the full set of 1D and 2D NMR data in conjunction with high-resolution mass spectrometry.
References
A Comparative Guide to the Reactivity of Azido-PEG11-Alcohol and Other Common PEG Linkers
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison between the reactivity of Azido-PEG11-Alcohol and other widely used polyethylene glycol (PEG) linkers, such as those functionalized with maleimides and N-hydroxysuccinimide (NHS) esters. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions for applications like antibody-drug conjugates (ADCs), PROTACs, and protein labeling.
Executive Summary
This compound is a versatile linker that participates in bioorthogonal "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions offer high specificity and efficiency. In comparison, Maleimide-PEG linkers react rapidly with thiols, while NHS-ester-PEG linkers are highly effective for labeling primary amines. The choice of linker ultimately depends on the specific functional groups available on the biomolecule, the desired reaction kinetics, and the required stability of the resulting conjugate.
Data Presentation: A Quantitative Comparison of Reactivity
Direct quantitative comparison of the reactivity of these linkers is challenging due to the different chemistries involved. However, we can summarize the typical reaction rates and conditions for each type of linker to provide a basis for comparison.
| Linker Type | Functional Group | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions |
| Azido-PEG | Azide (-N₃) | Terminal Alkyne | CuAAC | 10 to 10⁴[1] | Aqueous buffer, room temperature, Cu(I) catalyst |
| Strained Alkyne (e.g., DBCO, BCN) | SPAAC | 0.2 to 1.22[2] | Aqueous buffer, physiological pH, room temperature | ||
| Maleimide-PEG | Maleimide | Thiol (-SH) | Michael Addition | ~10² to 10³ | pH 6.5-7.5, aqueous buffer, room temperature |
| NHS-ester-PEG | NHS ester | Primary Amine (-NH₂) | Acylation | ~10 to 10² | pH 7.2-9.0, aqueous buffer, room temperature to 4°C[3][4] |
Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst (if any). The values presented here are approximate ranges for typical bioconjugation reactions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for conjugating an alkyne-containing biomolecule with this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and a 10-fold molar excess of the this compound stock solution.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions to form the catalyst complex.
-
Add the catalyst complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol outlines the conjugation of a strained alkyne (e.g., DBCO)-functionalized biomolecule with this compound.
Materials:
-
This compound
-
DBCO-functionalized biomolecule
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
Procedure:
-
Preparation of Solutions:
-
Dissolve the DBCO-functionalized biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-functionalized biomolecule and a 3 to 5-fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted this compound.
-
Protocol 3: Thiol-Maleimide Conjugation with Maleimide-PEG
This protocol describes the labeling of a thiol-containing protein with a Maleimide-PEG linker.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG linker
-
Reaction Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
DMSO or DMF
Procedure:
-
Preparation of Solutions:
-
Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Immediately before use, dissolve the Maleimide-PEG linker in DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding the quenching solution to a final concentration of 10-20 mM and incubating for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis.
-
Protocol 4: Amine-NHS Ester Conjugation with NHS-ester-PEG
This protocol details the labeling of a protein's primary amines with an NHS-ester-PEG linker.
Materials:
-
Protein with accessible primary amines
-
NHS-ester-PEG linker
-
Reaction Buffer: Amine-free buffer, such as PBS, at pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO or DMF
Procedure:
-
Preparation of Solutions:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-ester-PEG linker in DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
Add a 10 to 50-fold molar excess of the NHS-ester-PEG stock solution to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis.
-
Mandatory Visualization
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a PEG linker.
Caption: General workflow for PROTAC synthesis using an Azido-PEG linker.
References
Navigating the Spacer Landscape: A Comparative Guide to Azido-PEG-Alcohol Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates. The length of a polyethylene glycol (PEG) spacer, such as in Azido-PEG-Alcohol linkers, can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This guide provides an objective comparison of Azido-PEG11-Alcohol with shorter and longer chain alternatives, supported by available data and detailed experimental methodologies, to facilitate informed decision-making in bioconjugation strategies.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. Azido-PEG-Alcohol linkers are bifunctional reagents that offer a terminal azide group for bioorthogonal "click" chemistry and a hydroxyl group for further derivatization. The length of the PEG chain is a crucial parameter that can be tailored to optimize the performance of the final bioconjugate.
The Impact of PEG Chain Length: A Balancing Act
The choice of PEG chain length in an Azido-PEG-Alcohol linker involves a trade-off between several key factors:
-
Pharmacokinetics and Immunogenicity: Longer PEG chains generally increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life. This "stealth" effect can also shield the biomolecule from the host's immune system, thereby reducing its immunogenicity.
-
Solubility and Stability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the bioconjugate, which is particularly beneficial for hydrophobic molecules. PEGylation can also improve the stability of proteins by preventing aggregation.
-
Biological Activity and Steric Hindrance: While beneficial, longer PEG chains can also introduce steric hindrance, potentially impeding the interaction of the conjugated biomolecule with its target, which may lead to a decrease in biological activity. Shorter PEG chains may be advantageous in scenarios where minimizing steric hindrance is critical.
Quantitative Comparison of Azido-PEG-Alcohol Linkers
While direct, head-to-head quantitative data for the reaction kinetics of Azido-PEG-Alcohols with varying chain lengths is not extensively available in the public domain, we can infer performance based on studies of similar PEGylated systems, particularly in the context of antibody-drug conjugates (ADCs). The following table summarizes the general trends and provides representative data on the impact of PEG linker length on key bioconjugation parameters.
| Parameter | Shorter PEG Chains (e.g., PEG3, PEG4) | Mid-Range PEG Chains (e.g., PEG11, PEG12) | Longer PEG Chains (e.g., PEG24 and above) |
| Reaction Kinetics (Click Chemistry) | Generally faster due to less steric hindrance around the azide group. | Moderate reaction rates. | Potentially slower reaction rates due to increased steric hindrance. |
| Conjugation Efficiency | High, especially in less crowded molecular environments. | High, offering a balance between accessibility and linker length. | Can be lower if steric hindrance becomes a significant factor. |
| Solubility of Conjugate | Good improvement over non-PEGylated molecules. | Excellent solubility enhancement. | Superior solubility, particularly for highly hydrophobic molecules. |
| In Vivo Half-Life | Modest increase. | Significant increase. | Most significant increase. |
| Immunogenicity | Moderate reduction. | Significant reduction. | Most significant reduction. |
| Steric Hindrance | Minimal. | Moderate, may be optimal for many applications. | High, potential for reduced biological activity. |
| Drug-to-Antibody Ratio (DAR) in ADCs | May allow for higher DAR without aggregation compared to no PEG. | Often optimal for achieving a balance between drug load and ADC stability. | Can enable higher DARs for hydrophobic drugs by preventing aggregation. |
Experimental Protocols
Below are detailed methodologies for a typical bioconjugation experiment comparing different Azido-PEG-Alcohol linker lengths, followed by the characterization of the resulting conjugates.
Protocol 1: Model Protein Conjugation with Azido-PEG-Alcohols via Click Chemistry
This protocol describes the conjugation of Azido-PEG-Alcohols of varying lengths (e.g., PEG3, PEG11, PEG24) to an alkyne-modified model protein, such as bovine serum albumin (BSA).
Materials:
-
Alkyne-modified BSA (prepared separately)
-
Azido-PEG3-Alcohol
-
This compound
-
Azido-PEG24-Alcohol
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
HPLC system with a size-exclusion column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of alkyne-modified BSA in PBS.
-
Prepare 100 mM stock solutions of Azido-PEG3-Alcohol, this compound, and Azido-PEG24-Alcohol in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In separate microcentrifuge tubes, combine 1 mg of alkyne-modified BSA with a 10-fold molar excess of each Azido-PEG-Alcohol.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reactions at room temperature for 2 hours with gentle shaking.
-
-
Purification of Conjugates:
-
Purify the protein-PEG conjugates from excess reagents using centrifugal filter units. Wash the conjugates three times with PBS.
-
-
Analysis of Conjugates:
-
Size-Exclusion HPLC (SEC-HPLC): Analyze the purified conjugates to assess the extent of conjugation and the presence of aggregates. An increase in retention time compared to the unmodified protein will indicate successful conjugation.
-
Mass Spectrometry: Determine the molecular weight of the conjugates to confirm the number of PEG chains attached to the protein.
-
SDS-PAGE: Visualize the increase in molecular weight of the conjugated protein compared to the unmodified protein.
-
Diagram: Experimental Workflow for Comparing Azido-PEG-Alcohol Linkers
Caption: Workflow for comparing the bioconjugation of different length Azido-PEG-Alcohol linkers.
Conclusion
The choice between this compound and its shorter or longer chain counterparts is highly dependent on the specific application and the desired properties of the final bioconjugate. Shorter PEG chains may be preferable when minimizing steric hindrance and maintaining high biological activity are the primary concerns. Longer PEG chains are advantageous for maximizing in vivo circulation time and solubility, especially for hydrophobic payloads. This compound often represents a favorable balance, providing significant improvements in pharmacokinetics and solubility without the excessive steric hindrance that can be associated with very long PEG chains. Careful consideration of these factors, guided by empirical testing as outlined in the provided protocols, will enable researchers to select the optimal Azido-PEG-Alcohol linker for their bioconjugation needs.
Efficacy of Azido-PEG11-Alcohol: A Comparative Guide for In Vivo and In Vitro Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates for therapeutic and diagnostic applications. Azido-PEG11-Alcohol is a heterobifunctional linker that has gained significant attention due to its favorable properties, including a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility, an azide group for efficient click chemistry reactions, and a terminal alcohol for further functionalization. This guide provides an objective comparison of the efficacy of this compound in in vivo versus in vitro settings, supported by experimental data from related studies and a discussion of key performance-influencing factors. Furthermore, we compare its performance with emerging alternative linker technologies.
While direct head-to-head efficacy studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from studies on similar PEGylated molecules and alternative linkers to provide a comprehensive comparative analysis.
Performance Comparison: this compound in In Vitro vs. In Vivo Environments
The performance of a bioconjugate is profoundly influenced by its environment. In vitro systems offer a controlled setting, whereas the in vivo milieu presents a complex and dynamic landscape.
In Vitro Applications: In a controlled laboratory setting, this compound is expected to exhibit high efficiency and stability. The primary application is in the precise conjugation of molecules such as peptides, proteins, or small molecule drugs to other entities like nanoparticles, surfaces, or reporter molecules. The azide group allows for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The PEG11 spacer helps to mitigate steric hindrance and improve the solubility of the resulting conjugate.
In Vivo Applications: When introduced into a living organism, the bioconjugate faces numerous challenges that can impact its efficacy. The hydrophilic and flexible nature of the PEG chain in this compound is designed to shield the conjugated molecule from enzymatic degradation and reduce immunogenicity. This "stealth" effect can prolong circulation half-life and improve pharmacokinetic profiles. However, factors such as renal clearance, uptake by the reticuloendothelial system (RES), and potential immunogenicity against PEG itself can influence the overall in vivo performance.
Quantitative Data Summary
The following table summarizes the expected performance of this compound in in vitro versus in vivo applications based on general principles of PEGylated bioconjugates.
| Performance Metric | In Vitro Application | In Vivo Application | Key Considerations |
| Reaction Efficiency | High (often >90%) | Variable, depends on local concentration and accessibility of reactants | Controlled conditions in vitro lead to higher yields. |
| Stability | High | Moderate, susceptible to enzymatic cleavage and hydrolysis | The in vivo environment contains numerous enzymes that can potentially degrade the linker or the conjugate. |
| Concentration | Can be optimized for maximal efficiency | Subject to dilution in systemic circulation | Higher initial concentrations are often required for in vivo applications to achieve desired therapeutic effect. |
| Pharmacokinetics | Not applicable | PEG spacer generally prolongs half-life and reduces clearance | The molecular weight and structure of the entire conjugate play a significant role. |
| Biodistribution | Not applicable | Influenced by the PEG chain, can lead to accumulation in tumors (EPR effect) | Non-specific uptake by organs like the liver and spleen can occur. |
| Immunogenicity | Generally low | Potential for anti-PEG antibodies, which can lead to accelerated clearance | Pre-existing or treatment-induced anti-PEG antibodies are a growing concern. |
Alternatives to PEG Linkers
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative linker technologies. Polysarcosine (pSar) and Poly(2-oxazolines) (POx) are two promising alternatives.
Polysarcosine (pSar)
pSar is a polypeptoid with a structure similar to peptides, offering excellent hydrophilicity and biocompatibility. Studies have shown that pSar can be a viable alternative to PEG.
| Performance Metric | pSar-conjugate | PEG-conjugate | Reference |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies | Standard benchmark for in vitro potency | [1] |
| In Vivo Tumor Growth Inhibition | Significantly more potent in a mouse model | Less potent compared to pSar-conjugate | [1][2][3] |
| Immunogenicity | Elicited considerably less anti-drug antibodies | Induced a higher antibody response | [1] |
| Pharmacokinetics (Clearance) | More efficient improvement in clearance rates at equal length | Less efficient improvement compared to pSar |
Poly(2-oxazolines) (POx)
POx are a class of polymers with tunable properties that can mimic the "stealth" characteristics of PEG. They are considered biocompatible and have shown promise in drug delivery applications.
| Performance Metric | POx-conjugate | PEG-conjugate | Reference |
| In Vitro Transfection Efficiency | Similar to PEG-lipid equivalents | Standard for lipid nanoparticle formulations | |
| In Vivo Transfection Efficiency (mice) | Similar to PEG-lipid equivalents | Standard for lipid nanoparticle formulations | |
| Blood Circulation | Prolonged, similar to PEG | Gold standard for long circulation | |
| Tumor Accumulation | Increased, comparable to well-established polymer-drug conjugates | Effective, but POx shows comparable performance |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of linker performance. Below are representative protocols for in vitro and in vivo experiments.
Protocol 1: In Vitro Bioconjugation and Stability Assay
Objective: To conjugate this compound to a model protein (e.g., BSA) and assess the stability of the conjugate in human serum.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
DBCO-NHS ester (for introducing the alkyne handle to BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human Serum
-
SDS-PAGE apparatus
-
HPLC system
Procedure:
-
BSA-DBCO Preparation: Dissolve BSA in PBS. Add a 10-fold molar excess of DBCO-NHS ester (dissolved in DMSO). Incubate for 1 hour at room temperature. Purify the BSA-DBCO conjugate using a desalting column.
-
Click Chemistry Reaction: Dissolve the BSA-DBCO in PBS. Add a 5-fold molar excess of this compound. Incubate for 2 hours at 37°C.
-
Characterization: Confirm the conjugation using SDS-PAGE. The PEGylated BSA will show a higher molecular weight band.
-
Stability Assay: Incubate the purified BSA-PEG11-Azide conjugate in human serum at 37°C. Take aliquots at different time points (0, 1, 6, 24, 48 hours). Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.
Protocol 2: In Vivo Pharmacokinetics and Biodistribution Study
Objective: To evaluate the pharmacokinetic profile and biodistribution of a model drug conjugated with this compound in a murine model.
Materials:
-
Model drug with an alkyne handle (e.g., a fluorescent dye-alkyne)
-
This compound
-
Balb/c mice
-
Intravenous injection equipment
-
Blood collection supplies
-
Tissue homogenization equipment
-
Fluorescence plate reader or imaging system
Procedure:
-
Conjugate Preparation: Synthesize the drug-PEG11-Azide conjugate using a copper-free click chemistry reaction between the alkyne-drug and this compound. Purify the conjugate by HPLC.
-
Animal Dosing: Administer a single intravenous dose of the conjugate to a cohort of mice.
-
Pharmacokinetics: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h). Process the blood to plasma. Measure the fluorescence of the plasma samples to determine the concentration of the conjugate over time.
-
Biodistribution: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable). Homogenize the tissues and measure the fluorescence to quantify the amount of conjugate accumulated in each organ.
Visualizations
Experimental Workflow for Comparative Analysis
Factors Influencing Bioconjugate Efficacy
References
A Comparative Guide to the Quantitative Analysis of Azido-PEG11-Alcohol Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to quantify the conjugation efficiency of Azido-PEG11-Alcohol. We will explore its performance in "click chemistry" reactions and present supporting experimental data and detailed protocols for key analytical techniques. This document is intended to aid researchers in selecting the optimal methods for their specific bioconjugation applications.
Introduction to this compound and "Click Chemistry"
This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery. It features an azide group for "click" chemistry reactions and a terminal hydroxyl group that can be further modified. The polyethylene glycol (PEG) spacer, with 11 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugate.
The azide group readily participates in two primary types of "click" chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. This reaction is known for its high yields and specificity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. SPAAC is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
The efficiency of these conjugation reactions is critical for the successful development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other bioconjugates. Therefore, accurate quantitative analysis is paramount.
Quantitative Comparison of Conjugation Efficiency
The conjugation efficiency of this compound is influenced by several factors, including the reaction type (CuAAC vs. SPAAC), the nature of the reaction partner (e.g., a small molecule, peptide, or protein), and the reaction conditions. While direct, side-by-side comparative data for this compound against a wide range of alternatives is not always available in a single study, we can compile a representative comparison based on established principles and reported data for similar PEG-azide linkers.
Table 1: Comparison of "Click" Chemistry Reactions for Azido-PEG Conjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partners | Azide and terminal alkyne | Azide and strained alkyne (e.g., DBCO, BCN) |
| Kinetics | Very fast, often complete within minutes to a few hours.[1] | Generally slower than CuAAC, reaction times can range from 1 to 24 hours depending on the strained alkyne. |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | Excellent, as it is a metal-free reaction, making it suitable for live-cell labeling. |
| Side Reactions | Minimal, though the copper catalyst can potentially catalyze other reactions. | Generally very few side reactions. |
| Typical Efficiency | High, often achieving >90% conversion. | Can be high, but may be more sensitive to steric hindrance and reactant concentrations. |
| Initiation | Copper(I) catalyst (often generated in situ from a Cu(II) salt and a reducing agent). | Strain-promoted, no catalyst required. |
Experimental Protocols for Quantitative Analysis
Accurate quantification of conjugation efficiency requires robust analytical methods. The choice of method will depend on the nature of the conjugate and the available instrumentation. Below are detailed protocols for three commonly used techniques.
1. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for quantifying PEGylated molecules, as the charged aerosol detector does not require a chromophore for detection, making it ideal for analyzing PEG moieties.[2][3]
-
Principle: The sample is separated by reverse-phase HPLC. The eluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected by an electrometer, providing a response that is proportional to the mass of the analyte.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reverse-phase column (e.g., C8 or C18)
-
Charged Aerosol Detector (CAD)
-
-
Protocol:
-
Sample Preparation: Prepare a standard curve of the unconjugated this compound and the alkyne-containing molecule. Prepare the conjugation reaction mixture at various time points or with varying reactant ratios. Quench the reaction if necessary.
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation between the starting materials, the conjugated product, and any side products.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Pressure: 35 psi.
-
-
Data Analysis: Integrate the peak areas of the unconjugated starting materials and the conjugated product. Calculate the conjugation efficiency by determining the percentage of the starting material that has been converted to the product.
-
2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is an absolute method for determining the molar mass and size of macromolecules in solution, making it well-suited for characterizing the conjugation of PEG to proteins or other large molecules.
-
Principle: The sample is separated by size exclusion chromatography, which separates molecules based on their hydrodynamic radius. The eluting fractions then pass through a MALS detector, which measures the intensity of scattered light at multiple angles to determine the molar mass, and a refractive index (RI) detector to determine the concentration.
-
Instrumentation:
-
HPLC or FPLC system
-
Size Exclusion Chromatography (SEC) column
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
UV detector (optional, for protein-containing samples)
-
-
Protocol:
-
Sample Preparation: Prepare the conjugation reaction mixture. It is often not necessary to purify the sample before analysis.
-
Chromatographic Separation:
-
Mobile Phase: A buffer compatible with the sample, such as phosphate-buffered saline (PBS). The mobile phase should be thoroughly filtered and degassed.
-
Flow Rate: A typical flow rate for SEC is 0.5 mL/min.
-
-
MALS and dRI Detector Setup: Allow the detectors to warm up and stabilize according to the manufacturer's instructions.
-
Data Analysis: The data from the MALS and dRI detectors are used to calculate the molar mass of each species eluting from the column. The conjugation efficiency can be determined by the relative amounts of unconjugated protein, unconjugated PEG (if detectable), and the PEGylated conjugate.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides precise mass information, allowing for the unambiguous identification of the conjugated product and the determination of the degree of PEGylation.
-
Principle: The sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers can provide highly accurate mass measurements.
-
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source
-
Time-of-Flight (TOF), Orbitrap, or other high-resolution mass analyzer
-
-
Protocol:
-
Sample Preparation: The sample may need to be desalted before analysis. This can be done using a zip-tip or dialysis.
-
Mass Analysis:
-
ESI-MS: The sample is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS). The resulting spectrum will show a series of multiply charged ions.
-
MALDI-TOF MS: The sample is co-crystallized with a matrix on a target plate and ionized by a laser. This technique is often used for larger molecules and can provide a spectrum with predominantly singly charged ions.
-
-
Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum. The mass of the conjugated product can be compared to the theoretical mass to confirm the conjugation and determine the number of PEG units attached. The relative intensities of the peaks corresponding to the unconjugated and conjugated species can be used to estimate the conjugation efficiency.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the conjugation efficiency of this compound.
References
Stability Showdown: Triazole Linkage Sets the Gold Standard in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic conjugates. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a superior option due to its exceptional stability. This guide provides an objective comparison of the triazole linkage against other common linkages, supported by quantitative data and detailed experimental protocols.
The reaction of a PEGylated azide, such as Azido-PEG11-Alcohol, with an alkyne-functionalized molecule produces a 1,4-disubstituted 1,2,3-triazole. This heterocyclic ring is aromatic, rendering it remarkably stable and resistant to a wide range of physiological and chemical conditions. It is frequently employed as a bioisostere for the native amide bond, offering similar spatial arrangement but with significantly enhanced metabolic stability.
Comparative Stability of Bioconjugation Linkages
The stability of a linker is paramount, especially in drug delivery systems like Antibody-Drug Conjugates (ADCs), where premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. The triazole linkage consistently demonstrates superior stability compared to more traditional linkages such as esters, disulfides, and even amides, which are susceptible to hydrolysis or enzymatic degradation.
| Linkage Type | General Stability Characteristics | Half-Life (t½) in Biological Media | Cleavage Mechanism |
| 1,2,3-Triazole | Highly stable to hydrolysis, enzymatic degradation, and redox conditions. Often considered non-cleavable in vivo.[1] | >200 min (in liver S9 fraction); 15-25 fold increase in serum stability vs. amide bond in peptides.[1][2] Long plasma half-lives (e.g., 84.5 to 117 h) for triazole-containing drugs indicate high core stability.[3] | Not susceptible to cleavage under physiological conditions. |
| Amide | Generally stable, but can be susceptible to cleavage by proteases (e.g., Cathepsin B).[4] | ~5 h (unmodified peptide in serum). Susceptible to degradation by plasma enzymes. | Enzymatic (Proteases) |
| Disulfide | Susceptible to reduction in the presence of thiols like glutathione, leading to cleavage. | <100 min (in liver S9 fraction). Prone to disulfide exchange in circulation. | Reduction |
| Ester | Prone to rapid hydrolysis by esterases present in plasma and tissues. | Generally very short (minutes to a few hours) in plasma. | Enzymatic (Esterases), pH-mediated Hydrolysis |
| Hydrazone | Designed to be pH-sensitive; stable at physiological pH (~7.4) but hydrolyzes in acidic endosomal/lysosomal compartments (pH 4.5-6.5). | Can exhibit instability and premature drug release in circulation. | Acid-catalyzed Hydrolysis |
Experimental Protocols
Accurate assessment of linker stability is crucial. Below are detailed protocols for key in vitro assays used to evaluate and compare the stability of chemical linkers in biological matrices.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of a compound when incubated in plasma, identifying susceptibility to plasma enzymes like hydrolases and esterases.
1. Materials:
-
Test conjugate (e.g., triazole-linked molecule)
-
Control compound (known to be unstable, e.g., an ester-containing drug)
-
Pooled plasma (human, mouse, or rat, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Acetonitrile (ACN) or Methanol, ice-cold (for protein precipitation)
-
Internal Standard (IS) for LC-MS/MS analysis
2. Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test conjugate in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in ACN or a similar solvent.
-
Incubation: Thaw pooled plasma at 37°C. In a microcentrifuge tube or 96-well plate, add the test conjugate's working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is <0.5%.
-
Time Points: Incubate the mixture at 37°C with gentle agitation. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Reaction Termination: Immediately terminate the reaction by adding 3-4 volumes of ice-cold ACN or methanol containing the internal standard to the aliquot. This step precipitates the plasma proteins.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the amount of remaining parent conjugate.
3. Data Analysis:
-
Calculate the percentage of the test conjugate remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Hydrolytic Stability Assay
This assay evaluates the chemical stability of a linker in aqueous solutions at different pH values, mimicking various physiological environments like the stomach (acidic), bloodstream (neutral), and intestines (alkaline).
1. Materials:
-
Test conjugate
-
Stock buffers at various pH values:
-
pH 2.0: 0.1 M Hydrochloric Acid/Potassium Chloride buffer
-
pH 7.4: 0.1 M Phosphate buffer
-
pH 9.0: 0.1 M Borate buffer
-
-
DMSO or other suitable organic solvent for stock solution
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation: Prepare a high-concentration stock solution of the test conjugate in a suitable solvent (e.g., 10 mM in DMSO).
-
Incubation: Add the stock solution to each of the pH buffers to achieve a final concentration of approximately 10-50 µM.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer solution.
-
Analysis: Analyze the samples directly by HPLC-UV or LC-MS/MS to measure the concentration of the intact conjugate.
3. Data Analysis:
-
Plot the concentration of the remaining intact conjugate against time for each pH condition.
-
Determine the degradation rate and half-life at each pH. A stable compound will show minimal degradation over the time course.
Visualizing Workflows and Rationale
Diagrams help clarify complex processes and relationships. The following visualizations, created using Graphviz, illustrate the experimental workflow for stability testing and the critical role of linker stability in drug development.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Multiple-dose pharmacokinetics and safety of the new antifungal triazole BAL4815 after intravenous infusion and oral administration of its prodrug, BAL8557, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Azido-PEG11-Alcohol in Targeted Drug Delivery Systems
For researchers and scientists in the field of drug development, the precise and efficient delivery of therapeutic agents to target sites is a paramount challenge. The use of polyethylene glycol (PEG) linkers in bioconjugation has become a cornerstone of modern drug delivery design, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutics. Among the diverse array of PEG derivatives, Azido-PEG11-Alcohol stands out as a versatile heterobifunctional linker, enabling the covalent attachment of targeting moieties and drug payloads through "click chemistry."
This guide provides a comprehensive review of the application of this compound in targeted drug delivery systems. It offers an objective comparison with alternative PEG linkers, supported by experimental data from relevant studies. Detailed methodologies for key experiments are provided to assist in the practical application of these concepts.
Performance Comparison of PEG Linkers in Targeted Drug Delivery
The choice of a PEG linker can significantly impact the physicochemical properties and in vivo performance of a drug delivery system. The following tables summarize quantitative data from studies on PEGylated nanoparticles and antibody-drug conjugates (ADCs), providing a comparative overview of how linker length and composition affect key parameters. While specific data for this compound is not available in a single comprehensive study, the presented data for similar Azido-PEG-OH and other PEG linkers offer valuable insights into the expected performance.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | System 1: Doxorubicin-loaded Magnetic Nanoparticles (MNPs) with OA-PEG-NHS | System 2: Affibody-MMAE Conjugate with PEG4 Linker | System 3: Affibody-MMAE Conjugate with PEG10 Linker |
| Linker Type | Oleic Acid-PEG-NHS | Maleimido-PEG4 | Maleimido-PEG10 |
| Particle/Conjugate Size (nm) | ~250 | Not Applicable | Not Applicable |
| Zeta Potential (mV) | Not Specified | Not Applicable | Not Applicable |
| Drug Loading Efficiency (%) | Not Specified | Not Applicable | Not Applicable |
| Encapsulation Efficiency (%) | Not Specified | Not Applicable | Not Applicable |
Note: Data for System 1 is derived from a study on PEG-functionalized magnetic nanoparticles. Data for Systems 2 and 3 are from a comparative study of PEG linker length in affibody-drug conjugates.
Table 2: In Vitro and In Vivo Performance of PEGylated Drug Delivery Systems
| Parameter | System 1: Doxorubicin-loaded MNPs with OA-PEG-NHS | System 2: Affibody-MMAE Conjugate with PEG4 Linker | System 3: Affibody-MMAE Conjugate with PEG10 Linker |
| Drug Release Profile | Sustained release | Not Applicable | Not Applicable |
| In Vitro Cytotoxicity (IC50) | Dose-dependent antiproliferative effect | ~6.5-fold lower than no PEG | ~22.5-fold lower than no PEG |
| In Vivo Efficacy | Enhanced with transferrin targeting | Moderate tumor growth inhibition | Significant tumor growth inhibition |
| Circulation Half-life | 30% relative concentration 50 min post-injection | 2.5-fold increase vs. no PEG | 11.2-fold increase vs. no PEG |
Note: The data highlights a common trade-off where longer PEG chains can increase circulation half-life and in vivo efficacy but may decrease in vitro cytotoxicity due to steric hindrance.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of targeted drug delivery systems utilizing Azido-PEG-Alcohol linkers. The following are representative protocols for key experimental procedures.
Protocol 1: Synthesis of Azido-PEG-Alcohol
This protocol describes a general method for the synthesis of an azido-terminated PEG alcohol.
Materials:
-
Poly(ethylene glycol) diol (e.g., PEG with 11 ethylene glycol units)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Monotosylation/Monomesylation of PEG-diol: Dissolve the PEG-diol in anhydrous DCM and cool to 0°C. Add TEA or pyridine, followed by the dropwise addition of a solution of TsCl or MsCl in DCM. The reaction is typically stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to isolate the mono-tosylated/mesylated PEG.
-
Azidation: The purified mono-tosylated/mesylated PEG is dissolved in DMF, and sodium azide is added in excess. The reaction mixture is heated (e.g., to 80-100°C) and stirred for several hours to overnight.
-
Final Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent like DCM or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and the solvent is evaporated. The final product, Azido-PEG-Alcohol, can be further purified by column chromatography if necessary.
Protocol 2: Functionalization of Nanoparticles with this compound and a Targeting Ligand
This protocol outlines the surface modification of pre-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound and subsequent conjugation of a targeting ligand via click chemistry.
Materials:
-
Pre-formed nanoparticles with a reactive surface group (e.g., NHS-ester activated carboxyl groups)
-
Azido-PEG11-Amine (for reaction with NHS esters) or Azido-PEG11-NHS ester (for reaction with amine-functionalized nanoparticles)
-
Targeting ligand with a terminal alkyne group (e.g., alkyne-modified peptide or antibody fragment)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
PEGylation of Nanoparticles: Disperse the nanoparticles in PBS. Add a solution of the Azido-PEG11 derivative (e.g., Azido-PEG11-Amine) to the nanoparticle suspension. The molar ratio of the PEG linker to the reactive groups on the nanoparticle surface should be optimized. The reaction is typically carried out at room temperature with gentle stirring for several hours.
-
Purification of Azido-functionalized Nanoparticles: Remove excess, unreacted Azido-PEG linker using SEC or dialysis against PBS.
-
Click Chemistry Conjugation of Targeting Ligand: To the purified azido-functionalized nanoparticles in PBS, add the alkyne-modified targeting ligand. Then, add freshly prepared solutions of CuSO4 and sodium ascorbate to catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction is typically incubated at room temperature for several hours.
-
Final Purification: Purify the targeted nanoparticles from excess ligand and reaction reagents using SEC or dialysis.
-
Characterization: Characterize the final targeted nanoparticles for size, zeta potential, drug loading (if applicable), and successful conjugation of the targeting ligand (e.g., via gel electrophoresis or fluorescence-based assays).
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method to evaluate the release of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is sealed and placed in a larger volume of the release buffer, which is maintained at 37°C with constant, gentle stirring.
-
At predetermined time points, a small aliquot of the release buffer is withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a validated analytical method.
-
The cumulative percentage of drug release is plotted against time to generate the drug release profile.
Visualizing Key Processes in Targeted Drug Delivery
Diagrams are essential tools for illustrating the complex biological pathways and experimental procedures involved in targeted drug delivery.
Safety Operating Guide
Safe Disposal of Azido-PEG11-Alcohol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Azido-PEG11-Alcohol are paramount for ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
This compound is a valuable tool in bioconjugation and drug delivery research, featuring a terminal azide group and a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] While the PEG component enhances solubility and biocompatibility, the presence of the azide functional group necessitates stringent safety protocols for its handling and disposal due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to be familiar with its potential hazards. The azide functional group renders the molecule reactive and potentially hazardous under certain conditions.
Key Hazards:
-
Toxicity: Azides can be acutely toxic if inhaled, ingested, or absorbed through the skin.[4]
-
Reactivity with Acids: Contact with acids can lead to the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[5]
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as contact with metal plumbing must be avoided.
-
Thermal Sensitivity: While many organic azides are more stable than their inorganic counterparts, they can decompose explosively when subjected to heat, friction, or shock.
Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and safety goggles or a face shield.
-
Avoid using metal spatulas or other metal utensils to handle the compound to prevent the formation of metal azides.
-
Do not use halogenated solvents (e.g., dichloromethane) as they can react with azides to form extremely unstable compounds.
Quantitative Data for Safe Handling and Storage
For safe and effective use in a laboratory setting, the following parameters for handling and storage of this compound should be observed.
| Parameter | Guideline | Rationale |
| Storage Temperature | 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years). | To ensure chemical stability and prevent degradation. |
| Storage Conditions | Keep in a tightly sealed container in a dry, dark, and well-ventilated area. | To protect from moisture, light, and air which can affect stability. |
| Working Concentration | Use the lowest effective concentration for experiments. | To minimize the quantity of hazardous material and waste generated. |
| Waste pH | Maintain a neutral to slightly basic pH (7-9) for waste solutions. | To prevent the formation of hydrazoic acid. |
Proper Disposal Procedures for this compound
There are two primary routes for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice between these methods depends on the quantity of the waste, laboratory capabilities, and institutional policies.
Disposal Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method, particularly for large quantities or when mixed with other chemical waste.
Step-by-Step Protocol:
-
Segregation: Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated hazardous waste container.
-
Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a securely fitting lid. Do not use metal containers.
-
Labeling: Clearly label the container with "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, especially acids.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
Disposal Option 2: Chemical Deactivation Prior to Disposal
For dilute aqueous solutions of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting. The most common method for azide destruction is treatment with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Experimental Protocol: Deactivation of this compound with Nitrous Acid
This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous solution of this compound (concentration should not exceed 5%).
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of a weak acid (e.g., acetic acid) or a dilute strong acid (e.g., sulfuric acid).
-
Stir plate and stir bar.
-
Three-necked round-bottom flask.
-
Dropping funnel.
-
Starch-iodide paper for testing for excess nitrite.
Procedure:
-
Setup: Place the this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound to ensure a molar excess.
-
Acidification: Crucially, the order of addition is essential to prevent the formation of toxic hydrazoic acid. Slowly add the 20% acid solution from the dropping funnel while vigorously stirring the mixture. The reaction will generate nitrogen gas, so ensure adequate ventilation.
-
Monitoring the Reaction: Continue to add the acid dropwise until the solution is acidic, which can be confirmed with litmus paper.
-
Ensuring Complete Deactivation: After the gas evolution has ceased, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that excess nitrite is present and the deactivation is complete.
-
Final Disposal: Once the azide is completely destroyed, the resulting solution should be neutralized with a dilute base (e.g., sodium bicarbonate) to a pH between 6 and 9. This neutralized solution can then be disposed of in accordance with institutional guidelines, which may permit drain disposal for small quantities, though collection as chemical waste is the more prudent approach.
Spill Cleanup Procedures
In the event of a spill of this compound:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before addressing the spill.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.
-
Collection: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers can mitigate the risks associated with this compound and ensure the safety of laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Azido-PEG11-Alcohol
Essential safety and logistical information for the operational handling and disposal of Azido-PEG11-Alcohol is critical for laboratory personnel. Adherence to these guidelines is paramount to ensure the safety of researchers and the integrity of their work.
Organic azides, such as this compound, are energetic compounds that demand careful handling due to their potential for explosive decomposition under certain conditions, such as exposure to heat, light, friction, or shock.[1][2] Furthermore, azides are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE.[4]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves worn under nitrile gloves. | Azides can be readily absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation exposure. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound.
Step-by-Step Guidance:
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for powder and -80°C when in solvent.
-
Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid. Also, keep them away from heavy metals and their salts to prevent the formation of shock-sensitive heavy metal azides.
-
-
Handling and Use :
-
All manipulations of this compound should be performed in a certified chemical fume hood.
-
Use plastic or ceramic spatulas for handling the solid compound; never use metal spatulas.
-
Avoid the use of ground glass joints, as friction can cause an explosion.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Do not eat, drink, or smoke when using this product.
-
-
Spill Response :
-
In case of a small spill within a fume hood, alert others in the area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent laboratory hazards and environmental contamination.
Waste Segregation and Collection :
-
All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not co-mingle azide waste with acidic waste.
-
Contaminated solid waste, such as gloves and paper towels, should be placed in a separate, clearly labeled hazardous waste container.
Disposal Method :
-
Under no circumstances should azide solutions be poured down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.
-
For dilute solutions of inorganic azides (≤5%), chemical deactivation by treatment with nitrous acid can be performed in a fume hood. However, for organic azides like this compound, direct disposal as hazardous waste is often the safest method.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
